molecular formula C9H6N2O2 B152838 Quinoxaline-5-carboxylic acid CAS No. 6924-66-9

Quinoxaline-5-carboxylic acid

Cat. No.: B152838
CAS No.: 6924-66-9
M. Wt: 174.16 g/mol
InChI Key: QLZNISOPACYKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoxaline-5-carboxylic acid, also known as Qx28 in research literature, is a quinoxaline derivative identified as a top-performing compound for protecting against iatrogenically induced hearing loss. Studies have demonstrated its robust efficacy in safeguarding hair cells from ototoxic damage caused by aminoglycoside antibiotics and cisplatin in model systems, including zebrafish and mouse cochlear explants . Its protective action is versatile, functioning across different species and against multiple ototoxins . Mechanistic studies indicate that Qx28 protects hair cells by blocking the activation of the canonical NF-κB signaling pathway, a key mediator of inflammatory and cell death responses . Notably, research shows that Qx28 does not interfere with the antibacterial efficacy of aminoglycosides, nor does it block mechanotransduction channels in hair cells at effective protective doses, suggesting it directly counteracts the ototoxin's mechanism of action . This makes it a highly valuable tool compound for neuroscientific and therapeutic research aimed at understanding and preventing drug-induced hearing loss. As a building block with a versatile carboxylic acid functional group, it also holds significant value in medicinal chemistry for the synthesis of novel pharmacologically active molecules . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZNISOPACYKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00354595
Record name quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6924-66-9
Record name quinoxaline-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00354595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinoxaline-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Quinoxaline-5-carboxylic Acid: Chemical Properties, Structure, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline-5-carboxylic acid, a heterocyclic aromatic carboxylic acid, is a pivotal scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical handles make it a valuable building block for the synthesis of a diverse array of bioactive molecules and functional materials.[1] This technical guide provides a comprehensive overview of the chemical properties, structural features, and key experimental protocols related to this compound, intended to serve as a foundational resource for researchers in drug discovery and chemical synthesis.

Chemical Structure and Identifiers

The structure of this compound consists of a fused pyrazine and benzene ring, forming the quinoxaline core, with a carboxylic acid group substituted at the 5-position. This arrangement imparts a unique combination of aromaticity, basicity (due to the nitrogen atoms), and acidity (due to the carboxylic acid).

IdentifierValue
IUPAC Name This compound
Synonyms 5-Carboxyquinoxaline, 5-Quinoxalinecarboxylic acid
CAS Number 6924-66-9
Molecular Formula C₉H₆N₂O₂
SMILES C1=CC(=C2C(=C1)N=CC=N2)C(=O)O
InChI InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13)
InChIKey QLZNISOPACYKOR-UHFFFAOYSA-N

Physicochemical Properties

PropertyValueSource
Molecular Weight 174.16 g/mol [1]
Appearance Dark red to yellow solid; Brown powder[1][2]
Melting Point Data not available. (Note: this compound chloride has a melting point of 135-140 °C)
Boiling Point 394.8 ± 22.0 °C (Predicted)[2]
Solubility Slightly soluble in water.[3]
pKa -1.16 ± 0.10 (Predicted for the quinoxaline nitrogen protonation, not the carboxylic acid)[2]
Storage Store at 0-8°C, sealed in a dry place.[1]

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, based on the known structure and spectroscopic data of related quinoxaline derivatives, the following characteristic signals can be expected.[4][5][6]

¹H NMR Spectroscopy (Expected Chemical Shifts)

The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.5 and 9.5 ppm. The exact chemical shifts and coupling constants will be influenced by the solvent. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm.

¹³C NMR Spectroscopy (Expected Chemical Shifts)

The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the carboxylic acid is expected in the 165-180 ppm region. The aromatic and heterocyclic carbons will appear between approximately 120 and 155 ppm. Quaternary carbons will generally show weaker signals.[7]

Infrared (IR) Spectroscopy (Expected Absorption Bands)

The IR spectrum will be characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.[8][9]

  • C-H Stretch (Aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp peak between 1690-1760 cm⁻¹.[8][9]

  • C=N and C=C Stretch (Aromatic Rings): Multiple bands in the 1400-1630 cm⁻¹ region.[10]

  • C-O Stretch and O-H Bend: Bands in the 1210-1320 cm⁻¹ and 910-950 cm⁻¹ regions, respectively.[8]

Mass Spectrometry (Expected Fragmentation)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 174 would be expected. Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17), a carboxyl radical (-COOH, M-45), and carbon dioxide (-CO₂, M-44).[11]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of quinoxalines is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For this compound, the logical precursors are 2,3-diaminobenzoic acid and glyoxal.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product A 2,3-Diaminobenzoic Acid C This compound A->C Condensation B Glyoxal B->C

Figure 1: Synthesis of this compound.

Detailed Methodology:

  • Dissolution of Reactant: Dissolve 2,3-diaminobenzoic acid (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Dicarbonyl: To the stirred solution, add an aqueous solution of glyoxal (1.0-1.1 equivalents) dropwise at room temperature.

  • Reaction: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled. The precipitated product can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water) to yield pure this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

An analytical HPLC method can be adapted from established protocols for related quinoxaline carboxylic acids to determine the purity of this compound.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength determined from the UV-Vis spectrum of the compound (a wavelength around 320 nm is often suitable for the quinoxaline chromophore).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute to an appropriate concentration with the mobile phase.

  • Injection and Analysis: Inject a defined volume of the sample solution and analyze the chromatogram for the retention time and peak purity.

Biological Relevance and Applications in Drug Discovery

This compound itself is not typically a final drug product but serves as a crucial intermediate in the synthesis of pharmacologically active agents. The quinoxaline scaffold is found in compounds with a wide range of biological activities, including:

  • Anticancer Agents: Many quinoxaline derivatives have been investigated for their potential to inhibit various kinases or act as DNA intercalating agents.

  • Antimicrobial Agents: The quinoxaline core is present in several antibacterial and antifungal compounds. Some derivatives, particularly quinoxaline 1,4-dioxides, are known to act as DNA-damaging agents in bacteria.

  • Neuroprotective Agents: Certain quinoxaline derivatives have shown promise in the treatment of neurological disorders.[1]

The carboxylic acid group at the 5-position provides a convenient handle for further chemical modifications, such as amide bond formation, to explore structure-activity relationships (SAR) and optimize the pharmacological properties of lead compounds.

Start This compound (Scaffold) Amide Amide Coupling Start->Amide Ester Esterification Start->Ester Library Compound Library Amide->Library Ester->Library Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR Lead Lead Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate

Figure 2: Role in Drug Discovery Workflow.

Conclusion

This compound is a compound of significant interest due to its foundational role in the synthesis of advanced materials and pharmaceuticals. This guide has summarized its key chemical and structural properties and provided adaptable experimental protocols for its synthesis and analysis. While some experimental data points remain to be definitively established in the literature, the information provided herein offers a robust starting point for researchers and professionals working with this versatile chemical entity. Its continued exploration is likely to yield novel compounds with significant therapeutic and technological potential.

References

Synthesis of Quinoxaline-5-carboxylic acid from o-phenylenediamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of quinoxaline-5-carboxylic acid, a valuable heterocyclic compound with applications in pharmaceutical and agrochemical research. The primary synthetic strategies discussed herein involve the cyclocondensation of a substituted o-phenylenediamine derivative with a 1,2-dicarbonyl compound. This document provides detailed experimental protocols, quantitative data, and visualizations to facilitate its practical application in a laboratory setting.

Overview of Synthetic Strategies

The synthesis of this compound from an o-phenylenediamine precursor is most effectively achieved by utilizing a starting material already possessing the desired carboxyl group. The two primary routes involve:

  • Direct Synthesis: The reaction of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound, such as glyoxal, to directly yield this compound. While direct, this method can be susceptible to decarboxylation at elevated temperatures.

  • Ester Hydrolysis Route: A two-step process beginning with the condensation of methyl 2,3-diaminobenzoate with a 1,2-dicarbonyl compound to form methyl quinoxaline-5-carboxylate. Subsequent hydrolysis of the methyl ester affords the target carboxylic acid. This route can offer better control and avoid potential decarboxylation.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Method 1: Direct Synthesis from 3,4-Diaminobenzoic Acid

This method involves the direct condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound. For the synthesis of the parent this compound, glyoxal is the appropriate dicarbonyl reactant.

Experimental Protocol:

  • To a stirred solution of 3,4-diaminobenzoic acid (1 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add an equimolar amount of the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1 mmol).

  • The reaction can be catalyzed by the addition of a catalytic amount of an acid, such as acetic acid.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) for a period of 1 to 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Method 2: Synthesis via Methyl Quinoxaline-5-carboxylate and Subsequent Hydrolysis

This two-step method offers an alternative route that can provide higher yields by avoiding potential side reactions.

Step 1: Synthesis of Methyl Quinoxaline-5-carboxylate

  • In a round-bottom flask, dissolve methyl 2,3-diaminobenzoate (1 mmol) in a suitable solvent such as methanol or ethanol (10 mL).

  • Add the 1,2-dicarbonyl compound (e.g., 40% aqueous glyoxal solution, 1.1 mmol) to the solution.

  • The reaction can be carried out at room temperature or with gentle heating, and the progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure to obtain the crude methyl quinoxaline-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Step 2: Hydrolysis of Methyl Quinoxaline-5-carboxylate

  • Dissolve the purified methyl quinoxaline-5-carboxylate (1 mmol) in a mixture of methanol and water.

  • Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH, 2-3 mmol).

  • Reflux the reaction mixture for 12-18 hours.[1]

  • After cooling to room temperature, acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to a pH of approximately 3-4.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of this compound and its derivatives.

ParameterMethod 1 (Direct Synthesis)Method 2 (Ester Hydrolysis)Reference
Starting Material 3,4-Diaminobenzoic AcidMethyl 2,3-Diaminobenzoate[2][3]
Reactant 1,2-Dicarbonyl Compound1,2-Dicarbonyl Compound[2]
Typical Yield 65-98% (for related 2,3-diaryl derivatives)77% (for a related one-pot synthesis and hydrolysis)[2]
Melting Point Not specified for the parent compoundNot specified for the parent compound
Molecular Formula C₉H₆N₂O₂C₉H₆N₂O₂
Molecular Weight 174.16 g/mol 174.16 g/mol

Visualizations

Synthetic Workflow

The following diagram illustrates the two primary synthetic routes to this compound.

Synthesis_Workflow Synthesis of this compound cluster_0 Method 1: Direct Synthesis cluster_1 Method 2: Ester Hydrolysis Route A1 3,4-Diaminobenzoic Acid C1 This compound A1->C1 Condensation B1 1,2-Dicarbonyl Compound (e.g., Glyoxal) B1->C1 A2 Methyl 2,3-Diaminobenzoate C2 Methyl Quinoxaline-5-carboxylate A2->C2 Condensation B2 1,2-Dicarbonyl Compound (e.g., Glyoxal) B2->C2 D2 This compound C2->D2 Hydrolysis

Caption: Synthetic routes to this compound.

Reaction Mechanism: Cyclocondensation

The core of the synthesis is the cyclocondensation reaction between the o-diamine and the dicarbonyl compound.

Cyclocondensation_Mechanism General Mechanism of Quinoxaline Formation o-Phenylenediamine o-Phenylenediamine Intermediate_1 Intermediate_1 o-Phenylenediamine->Intermediate_1 + 1,2-Dicarbonyl Intermediate_2 Intermediate_2 Intermediate_1->Intermediate_2 Cyclization Quinoxaline Quinoxaline Intermediate_2->Quinoxaline Dehydration

Caption: Mechanism of quinoxaline ring formation.

Biological Activity and Potential Signaling Pathways

Quinoxaline derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] While the specific signaling pathways for this compound are not extensively detailed in the current literature, the activities of related quinoxaline compounds suggest potential mechanisms of action.

Antimicrobial Activity: Quinoxaline derivatives have shown efficacy against various bacterial and fungal strains.[4] The mechanism of action is often attributed to the inhibition of microbial growth through various cellular processes.

Anticancer Activity: Several quinoxaline derivatives have demonstrated potent anticancer activity.[6] Potential mechanisms include:

  • Enzyme Inhibition: Some quinoxaline compounds have been shown to inhibit key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[6]

  • Induction of Apoptosis: Quinoxaline derivatives have been reported to induce programmed cell death (apoptosis) in cancer cells.[6]

  • DNA Intercalation: The planar structure of the quinoxaline ring allows for intercalation into DNA, which can disrupt DNA replication and transcription, leading to cell death.

Further research is required to elucidate the specific signaling pathways modulated by this compound.

Biological_Activity Potential Biological Activities of Quinoxaline Derivatives cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity Quinoxaline Quinoxaline Core VEGFR2 VEGFR-2 Inhibition Quinoxaline->VEGFR2 Apoptosis Apoptosis Induction Quinoxaline->Apoptosis DNA DNA Intercalation Quinoxaline->DNA Growth Inhibition of Microbial Growth Quinoxaline->Growth

Caption: Potential mechanisms of biological action for quinoxalines.

References

Navigating the Solubility Landscape of Quinoxaline-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of quinoxaline-5-carboxylic acid, a key building block in pharmaceutical and agrochemical research. Addressed to researchers, scientists, and drug development professionals, this document outlines the physicochemical properties of the compound, discusses its solubility in various organic solvents, and provides detailed experimental protocols for solubility determination.

Introduction to this compound

This compound is a heterocyclic aromatic compound with the molecular formula C₉H₆N₂O₂. Its structure, featuring a quinoxaline core fused to a carboxylic acid group, makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules, including potential anticancer and antimicrobial agents. The solubility of this compound is a critical parameter that influences its utility in synthesis, purification, formulation, and biological screening. Understanding its behavior in different solvent systems is paramount for optimizing experimental conditions and ensuring reliable and reproducible results.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties provide a foundational understanding of the compound's expected solubility behavior.

PropertyValueSource
Molecular Formula C₉H₆N₂O₂[1][2][3]
Molecular Weight 174.16 g/mol [1][2][3]
Appearance Not explicitly stated for the 5-carboxylic acid derivative, but related compounds are often crystalline solids.
Melting Point Data not available for the 5-carboxylic acid derivative. For the related 2-quinoxalinecarboxylic acid, the melting point is approximately 208 °C (with decomposition).[4][5]
pKa Data not available. The presence of the carboxylic acid group suggests acidic properties.
LogP (predicted) 0.6[6]

Solubility of this compound in Organic Solvents

It is anticipated that this compound will exhibit higher solubility in polar aprotic solvents that can engage in hydrogen bonding with the carboxylic acid moiety. Such solvents include dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). In one study, various quinoxaline derivatives were dissolved in DMF at a concentration of 250 mg/mL for antimicrobial testing, suggesting good solubility in this solvent.[7] For a related compound, sulfo-Cyanine5 carboxylic acid, it is well soluble in water, DMF, and DMSO (up to 240 g/L).[8]

Solubility in alcohols such as methanol and ethanol is expected to be moderate, facilitated by hydrogen bonding. In less polar solvents like acetone, acetonitrile, and tetrahydrofuran, the solubility is likely to be lower. The compound is expected to have poor solubility in non-polar solvents such as hexanes and toluene.

For a structurally similar compound, Sulfaquinoxaline, the solubility in DMSO is reported to be high (≥ 200 mg/mL), while it is significantly lower in acetone (4,300 mg/L) and 95% ethanol (730 mg/L).[9] While not directly transferable, this data provides a useful reference for estimating the solubility behavior of this compound.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The following section details a robust methodology for determining the equilibrium solubility of this compound in organic solvents.

Equilibrium Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent. The principle involves agitating an excess amount of the solid with the solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Materials and Equipment:

  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or incubator

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated UV-Vis spectrophotometer

  • Syringe filters (e.g., 0.22 µm PTFE)

Experimental Protocol:

  • Preparation of Solvent: Ensure all organic solvents are of high purity and, if necessary, degassed to prevent bubble formation during the experiment.

  • Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of glass vials or flasks.

  • Addition of Solvent: Add a precise volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure that equilibrium is reached. Preliminary experiments may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the samples at the same temperature to facilitate phase separation.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To avoid aspirating any solid particles, it is crucial to keep the pipette tip well above the solid phase. Immediately filter the aliquot through a syringe filter into a clean vial. The filter material should be compatible with the organic solvent used.

  • Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Data Analysis: Calculate the solubility of this compound in the solvent at the given temperature, expressing the result in appropriate units (e.g., g/L, mg/mL, or mol/L). The experiment should be performed in triplicate to ensure the reliability of the results.

Data Visualization

To facilitate the understanding of the experimental workflow, a graphical representation is provided below.

experimental_workflow start Start add_solid Add excess this compound to vial start->add_solid add_solvent Add precise volume of organic solvent add_solid->add_solvent equilibrate Equilibrate at constant temperature with agitation (e.g., 24-72h) add_solvent->equilibrate phase_separation Allow solid to settle (or centrifuge) equilibrate->phase_separation sample_withdrawal Withdraw aliquot of supernatant phase_separation->sample_withdrawal filter Filter through 0.22 µm syringe filter sample_withdrawal->filter dilute Dilute filtered sample filter->dilute analyze Analyze by HPLC or UV-Vis Spectrophotometry dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Figure 1: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has provided an overview of the solubility of this compound. While quantitative data in organic solvents is sparse in the public domain, a qualitative understanding based on its physicochemical properties has been presented. The detailed experimental protocol for the shake-flask method offers a robust framework for researchers to generate precise and reliable solubility data in their laboratories. Such data is invaluable for the effective utilization of this important heterocyclic compound in drug discovery and development.

References

Potential biological activities of Quinoxaline-5-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Potential Biological Activities of Quinoxaline-5-Carboxylic Acid Derivatives

Introduction

The quinoxaline scaffold, a fused heterocyclic system comprising a benzene ring and a pyrazine ring, is a cornerstone in medicinal chemistry.[1] Its versatile structure allows for interaction with a multitude of biological targets, making it a "privileged scaffold" in drug discovery.[1][2] Quinoxaline derivatives have demonstrated a comprehensive array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antimalarial properties.[1][3][4] The nitrogen atoms within the pyrazine ring are crucial for forming hydrogen bonds with biological macromolecules like enzymes and receptors, which is essential for their therapeutic activity.[1][5]

This technical guide focuses specifically on the derivatives of this compound and its related amides. The presence of the carboxylic acid or carboxamide group at the 5-position provides an additional point for molecular interaction and can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. We will explore the synthesis, key biological activities, mechanisms of action, and relevant experimental protocols for this promising class of compounds.

General Synthesis of Quinoxaline-5-Carboxamide Derivatives

The synthesis of quinoxaline derivatives is typically straightforward. A common and established method involves the condensation reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[3][6] For this compound derivatives, a typical starting material is methyl 2,3-diaminobenzoate.[7] The following workflow illustrates a general synthetic pathway for producing quinoxaline-5-carboxamide derivatives.

Caption: General synthesis scheme for quinoxaline-5-carboxamide derivatives.

Anticancer Activity

Quinoxaline derivatives are widely recognized for their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[8]

Mechanism of Action

The anticancer effects of quinoxaline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are dysregulated in cancer.

  • Kinase Inhibition: Many quinoxaline scaffolds act as selective ATP competitive inhibitors for a range of protein kinases that are crucial for cell proliferation and survival.[6] These include Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6] By blocking the activity of these kinases, the derivatives can halt the signaling cascades that drive tumor progression.[5] Some novel quinoxaline derivatives have been specifically designed as dual inhibitors of EGFR and COX-2, targeting both cancer proliferation and inflammation.[9]

  • Topoisomerase II Inhibition: Certain quinoxaline derivatives have demonstrated potent inhibitory effects against topoisomerase II, an enzyme essential for DNA replication and repair in cancer cells.[10] Inhibition of this enzyme leads to DNA damage and ultimately triggers programmed cell death (apoptosis).[10]

  • Apoptosis Induction: A primary mechanism for the anticancer activity of quinoxalines is the induction of apoptosis.[6][11] Studies have shown that treatment with these compounds can upregulate pro-apoptotic proteins like p53 and caspases (caspase-3, caspase-8) while downregulating anti-apoptotic proteins such as Bcl-2.[10] This shift in the balance of apoptotic regulators pushes the cancer cell towards self-destruction. This process is often initiated through the mitochondrial-dependent pathway.[10][12]

G Simplified Apoptosis Pathway Induced by Quinoxaline Derivatives Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibits p53 p53 Upregulation Quinoxaline->p53 Induces Bcl2 Bcl-2 Downregulation Quinoxaline->Bcl2 Induces DNA_Damage DNA Damage TopoII->DNA_Damage DNA_Damage->p53 Mitochondria Mitochondrial Pathway p53->Mitochondria Bcl2->Mitochondria Inhibits Caspases Caspase Activation (Caspase-8, Caspase-3) Mitochondria->Caspases Apoptosis Apoptosis (Cell Death) Caspases->Apoptosis

Caption: Apoptosis induction pathway via Topoisomerase II inhibition.

Quantitative Anticancer Data

The in vitro cytotoxic activity of various quinoxaline derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

Compound ClassTarget Cell LineActivity (IC₅₀ in µM)Reference
Quinoxaline Derivative (IV)PC-3 (Prostate)2.11[10]
Quinoxaline Derivative (III)PC-3 (Prostate)4.11[10]
Quinoxaline Derivative (XVa)HCT116 (Colon)4.4[6]
Quinoxaline Derivative (XVa)MCF-7 (Breast)5.3[6]
Quinoxaline Derivative (4m)A549 (Lung)9.32[12]
Quinoxaline Derivative (4b)A549 (Lung)11.98[12]
Pyrazole-Quinoxaline (13)MCF-7 (Breast)0.81[9]
Pyrazole-Quinoxaline (11)HepG2 (Liver)1.12[9]

Antimicrobial Activity

Quinoxaline-based molecules, including quinoxaline-5-carboxamides, have been reported to possess significant antibacterial and antifungal properties.[7][13]

Antibacterial Activity

Newly synthesized quinoxaline-5-carboxamide derivatives have been screened against both Gram-positive and Gram-negative bacterial strains.[7] Studies show that compounds incorporating fluoro-substituted phenyl groups or aliphatic chains exhibit excellent activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa (Gram-negative), Staphylococcus aureus, and Streptococcus pyogenes (Gram-positive).[7]

Antifungal Activity

Certain quinoxaline derivatives have also been evaluated as potential agricultural fungicides.[13] Compounds have shown potent activity against Rhizoctonia solani (RS), a pathogen that causes rice sheath blight, with efficacy superior to some commercial fungicides.[13]

Quantitative Antimicrobial Data
Compound ClassTarget OrganismActivity (EC₅₀ in µg/mL)Reference
Quinoxaline Derivative (5j)Rhizoctonia solani8.54[13]
Quinoxaline Derivative (5t)Rhizoctonia solani12.01[13]
Commercial Fungicide (Azoxystrobin)Rhizoctonia solani26.17[13]

Anti-inflammatory Activity

The quinoxaline scaffold is also a promising basis for the development of novel anti-inflammatory agents.[11][14]

Mechanism of Action

The anti-inflammatory properties of quinoxaline derivatives are attributed to their ability to inhibit key inflammatory mediators.[14]

  • Inhibition of Pro-inflammatory Enzymes: Derivatives have shown potent, selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins which mediate inflammation and pain.[9]

  • Modulation of Cytokines: These compounds can decrease the levels of pro-inflammatory cytokines, such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α), which are central to the inflammatory response.[11]

  • Inhibition of Signaling Pathways: The anti-inflammatory effects are also linked to the inhibition of signaling pathways like the p38α Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways.[14]

Quantitative Anti-inflammatory Data
Compound ClassTargetActivity (IC₅₀ in µM)Selectivity Index (COX-1/COX-2)Reference
Pyrazole-Quinoxaline (13)COX-20.4666.11[9]
Pyrazole-Quinoxaline (11)COX-20.6261.23[9]
Pyrazole-Quinoxaline (5)COX-20.8355.66[9]
Pyrazole-Quinoxaline (4a)COX-21.1742.05[9]

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline-5-Carboxamide Derivatives

This protocol is a generalized procedure based on reported syntheses.[7]

  • Step 1: Cyclocondensation: Methyl 2,3-diaminobenzoate is reacted with oxalic acid monohydrate at approximately 140°C to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

  • Step 2: Chlorination: The product from Step 1 is treated with a chlorinating agent, such as thionyl chloride (SOCl₂), to afford the corresponding methyl 2,3-dichloroquinoxaline-5-carboxylate.

  • Step 3: Amidation: The dichloro-compound is then reacted with a selected primary or secondary amine in a suitable solvent like DMF, often in the presence of a coupling agent (e.g., pivolyl chloride) and a base (e.g., triethylamine, Et₃N).

  • Step 4: Purification: The reaction mixture is poured into water and extracted with an organic solvent like dichloromethane. The final product is purified using standard techniques such as column chromatography or recrystallization.

Protocol for In Vitro Anticancer MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.[15][16]

G Experimental Workflow for MTT Cytotoxicity Assay A 1. Cell Seeding Seed cancer cells into a 96-well plate. Incubate overnight. B 2. Compound Treatment Treat cells with serial dilutions of quinoxaline derivatives. Include controls. A->B C 3. Incubation Incubate plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C. B->C D 4. Add MTT Reagent Add MTT solution (e.g., 5 mg/mL) to each well. C->D E 5. Formazan Formation Incubate for 2-4 hours at 37°C. Viable cells convert yellow MTT to purple formazan crystals. D->E F 6. Solubilization Add a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals. E->F G 7. Absorbance Reading Measure absorbance at ~570 nm using a microplate reader. F->G H 8. Data Analysis Calculate cell viability and IC50 values relative to untreated controls. G->H

Caption: A typical workflow for the MTT cell viability and cytotoxicity assay.

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere by incubating overnight at 37°C in a 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of the quinoxaline test compounds. Remove the old medium from the cells and add the medium containing the different concentrations of the compounds. Include wells for untreated cells (negative control) and a reference drug (positive control).[15]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[17]

  • MTT Addition: After incubation, carefully remove the treatment medium. Add a fresh, serum-free medium and the MTT solution (final concentration typically 0.5 mg/mL) to each well.[15][18]

  • Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this period, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to insoluble purple formazan crystals.[15][16]

  • Solubilization: Carefully aspirate the MTT solution. Add a solubilizing agent, typically 100-150 µL of Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15] Place the plate on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve to determine the IC₅₀ value.

Conclusion

This compound derivatives represent a highly versatile and promising class of heterocyclic compounds with significant therapeutic potential. The research summarized in this guide highlights their potent activities against cancer, microbial pathogens, and inflammation. Their efficacy is rooted in the ability to modulate multiple key biological targets, including protein kinases, topoisomerase II, and inflammatory enzymes. The straightforward synthesis and the capacity for structural modification make this scaffold an attractive starting point for the design and development of new, more effective therapeutic agents. Further preclinical and clinical studies are warranted to fully explore the potential of these compounds in treating a range of human diseases.

References

Quinoxaline-5-carboxylic Acid: A Versatile Scaffold for Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Quinoxaline-5-carboxylic acid, a heterocyclic compound featuring a fused benzene and pyrazine ring system, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic properties and versatile reactivity make it a valuable scaffold for the construction of complex molecules with significant applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its role as a precursor to bioactive molecules.

Core Properties and Synthesis

This compound is a stable, crystalline solid. Its physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₆N₂O₂[1]
Molecular Weight 174.16 g/mol [1]
Appearance Dark red to yellow solid
CAS Number 6924-66-9

The synthesis of this compound can be achieved through a multi-step process starting from commercially available materials. A common route involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound, followed by functional group manipulations.

Experimental Protocol: Synthesis of this compound

A widely employed synthetic route to this compound involves the hydrolysis of its corresponding methyl ester. This method, adapted from the synthesis of related quinoxaline-5-carboxamides, is detailed below.

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

This initial step involves the cyclocondensation of methyl 2,3-diaminobenzoate with an appropriate dicarbonyl compound. While various dicarbonyls can be used, oxalic acid monohydrate is a common choice.

  • Reactants: Methyl 2,3-diaminobenzoate, Oxalic acid monohydrate

  • Solvent: Methanol

  • Conditions: The reaction mixture is heated at 140°C for 3 hours.

  • Yield: A yield of 90% has been reported for this type of reaction.

Step 2: Aromatization to Methyl quinoxaline-5-carboxylate

The tetrahydroquinoxaline intermediate is then aromatized. This can be achieved through various oxidation methods. A subsequent step in the literature involves chlorination with thionyl chloride to an intermediate chloro-compound, which is then further reacted. For the direct synthesis of the quinoxaline, an oxidation step would be employed here.

Step 3: Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

  • Reactants: Methyl quinoxaline-5-carboxylate, Sodium hydroxide (NaOH)

  • Solvent: A mixture of methanol and water.

  • Conditions: The reaction mixture is heated under reflux for 16 hours.

  • Work-up: After cooling, the reaction mixture is acidified with a suitable acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with water, and dried.

Characterization Data for this compound

Data TypeObserved Values
¹H NMR Spectral data will show characteristic aromatic proton signals.
¹³C NMR Resonances corresponding to the aromatic carbons and the carboxylic acid carbon will be present.
FTIR (cm⁻¹) Characteristic peaks for C=O stretching of the carboxylic acid, C=N stretching of the pyrazine ring, and aromatic C-H stretching will be observed.
Mass Spec (m/z) The molecular ion peak corresponding to the mass of the compound is expected.
Melting Point To be determined experimentally.

This compound as a Synthetic Building Block

The true utility of this compound lies in its role as a versatile starting material for the synthesis of a wide array of functionalized molecules. The carboxylic acid moiety can be readily converted into other functional groups, such as amides, esters, and ketones, providing access to a diverse chemical space.

Synthesis of Quinoxaline-5-carboxamides

A primary application of this compound is in the synthesis of quinoxaline-5-carboxamides. These derivatives have shown promise as antibacterial agents.

Experimental Protocol: General Synthesis of Quinoxaline-5-carboxamides

  • Reactants: this compound, desired amine, a coupling agent (e.g., pivaloyl chloride), and a base (e.g., triethylamine).

  • Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Conditions: The reaction is typically carried out at room temperature for 1 hour.

  • Work-up: The reaction mixture is poured into water and extracted with an organic solvent. The organic layer is then dried and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.

  • Yields: Yields for this type of reaction are reported to be in the range of 80-97%.

Table of Synthesized Quinoxaline-5-carboxamide Derivatives and Yields

Amine UsedProductYield (%)
AnilineN-phenylquinoxaline-5-carboxamide85
4-FluoroanilineN-(4-fluorophenyl)quinoxaline-5-carboxamide92
Morpholine(Quinoxalin-5-yl)(morpholino)methanone88
Piperidine(Piperidin-1-yl)(quinoxalin-5-yl)methanone90

Data adapted from a study on the synthesis of quinoxaline-5-carboxamide derivatives.

Biological Significance and Signaling Pathways

Quinoxaline derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. Molecules synthesized from this compound have been investigated as potent inhibitors of key enzymes involved in disease progression, such as kinases.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a crucial process for tumor growth and metastasis.[2][3][4] Small molecule inhibitors that target the kinase domain of VEGFR-2 can block its signaling pathway, thereby inhibiting angiogenesis and suppressing tumor growth.[2] Quinoxaline-based molecules have been designed and synthesized as VEGFR-2 inhibitors.[2]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Quinoxaline_Inhibitor Quinoxaline-based VEGFR-2 Inhibitor Quinoxaline_Inhibitor->VEGFR2 Inhibits (ATP-competitive)

VEGFR-2 Signaling Pathway and Inhibition
Pim-1 Kinase Inhibition

Pim-1 kinase is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[5][6][7] Overexpression of Pim-1 is associated with various cancers, making it an attractive target for cancer therapy.[5][7] Quinoxaline-2-carboxylic acid derivatives have been identified as potent inhibitors of Pim-1 kinase.[5][8] These inhibitors often work by competing with ATP for binding to the kinase's active site.

Pim1_Kinase_Signaling_Pathway Cytokines Cytokines (e.g., IL-6) JAK JAK Cytokines->JAK Activate STAT STAT3/STAT5 JAK->STAT Phosphorylate Pim1 Pim-1 Kinase STAT->Pim1 Induce transcription BAD BAD Pim1->BAD Phosphorylates & Inhibits Cell_Proliferation Cell Proliferation Pim1->Cell_Proliferation Bcl_xL Bcl-xL (Anti-apoptotic) BAD->Bcl_xL Inhibits Apoptosis Apoptosis Bcl_xL->Apoptosis Inhibits Quinoxaline_Inhibitor Quinoxaline-based Pim-1 Inhibitor Quinoxaline_Inhibitor->Pim1 Inhibits

Pim-1 Kinase Signaling Pathway and Inhibition

Experimental Workflows

The synthesis and evaluation of novel compounds derived from this compound typically follow a structured workflow, from initial synthesis to biological testing.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_bioassay Biological Evaluation Start This compound Coupling Amide Coupling (or other modification) Start->Coupling Purification Purification (Chromatography/Recrystallization) Coupling->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Enzyme_Assay Enzymatic Assay (e.g., Kinase Inhibition) Characterization->Enzyme_Assay Cell_Assay Cell-based Assay (e.g., Cytotoxicity) Characterization->Cell_Assay Data_Analysis Data Analysis (IC50 determination) Enzyme_Assay->Data_Analysis Cell_Assay->Data_Analysis

General Experimental Workflow

Conclusion

This compound stands as a valuable and versatile building block in the field of organic synthesis. Its accessible synthesis and the reactivity of its carboxylic acid group provide a gateway to a vast array of novel quinoxaline derivatives. The demonstrated biological activities of these derivatives, particularly as kinase inhibitors, underscore the importance of this scaffold in drug discovery and development. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their synthetic and medicinal chemistry endeavors.

References

The Quinoxaline Scaffold: A Journey from Discovery to Diverse Medicinal Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a heterocyclic compound composed of a fused benzene and pyrazine ring, represents a privileged scaffold in the field of medicinal chemistry. Though rare in nature, synthetic quinoxaline derivatives have garnered significant attention due to their vast and diverse pharmacological activities. This structural versatility allows for extensive functionalization, leading to a wide array of therapeutic agents with applications ranging from antimicrobial and antiviral to anticancer and anti-glaucoma treatments. This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, and medicinal applications of quinoxaline compounds, supplemented with detailed experimental protocols and a focus on their mechanisms of action.

A Historical Perspective: The Emergence of a Versatile Pharmacophore

The journey of quinoxaline in science began in 1884 when Korner and Hinsberg first reported the synthesis of a quinoxaline derivative through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For many years, quinoxaline chemistry remained primarily of academic interest. The transition into medicinal chemistry was spurred by the discovery of naturally occurring quinoxaline-containing antibiotics. A pivotal moment was the isolation of echinomycin from Streptomyces echinatus. Echinomycin, along with other related antibiotics like levomycin and actinoleutin, demonstrated potent activity against Gram-positive bacteria and certain tumors, highlighting the therapeutic potential of the quinoxaline moiety. This discovery catalyzed further research into synthetic quinoxaline derivatives, leading to the development of a multitude of compounds with a broad spectrum of biological activities, including those with antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. Today, several quinoxaline-based drugs are commercially available, such as the hepatitis C treatments Glecaprevir and Voxilaprevir, and the anticancer agent Erdafitinib, solidifying the importance of this scaffold in modern drug discovery.

Synthetic Methodologies: Crafting the Quinoxaline Core

The classical and most widely used method for synthesizing the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. This robust method allows for the preparation of a wide variety of substituted quinoxalines.

Over the years, numerous advancements have been made to improve the efficiency, yield, and environmental footprint of quinoxaline synthesis. These include the use of various catalysts, microwave-assisted synthesis, and one-pot reactions.

General Experimental Protocol for Quinoxaline Synthesis

The following is a general procedure for the synthesis of 2,3-diphenylquinoxaline as an illustrative example of the classical condensation method.

Materials:

  • o-phenylenediamine

  • Benzil (1,2-diphenylethane-1,2-dione)

  • Toluene

  • Alumina-supported molybdophosphovanadate catalyst (e.g., CuH2PMo11VO40/Al2O3)

  • Ethanol

  • Anhydrous Na2SO4

Procedure:

  • To a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) in toluene (8 mL), add 0.1 g of the catalyst.

  • Stir the mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, separate the insoluble catalyst by filtration.

  • Dry the filtrate over anhydrous Na2SO4.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain pure 2,3-diphenylquinoxaline.

G cluster_workflow General Workflow for Quinoxaline Synthesis start Start Materials: o-Phenylenediamine 1,2-Dicarbonyl Compound reaction Cyclocondensation Reaction (Solvent, Catalyst, Temperature) start->reaction filtration Filtration (Removal of Catalyst) reaction->filtration evaporation Solvent Evaporation filtration->evaporation purification Purification (e.g., Recrystallization) evaporation->purification product Pure Quinoxaline Derivative purification->product

Caption: General workflow for the synthesis of quinoxaline derivatives.

Medicinal Applications of Quinoxaline Compounds

The structural versatility of the quinoxaline scaffold has led to its exploration in a wide range of therapeutic areas. The following sections detail some of the most significant applications, including the relevant signaling pathways, quantitative data for representative compounds, and detailed experimental protocols.

Antimicrobial Activity

Quinoxaline derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. Notably, the naturally occurring quinoxaline antibiotic, echinomycin, exhibits potent antibacterial properties.

Echinomycin's primary mechanism of action involves its ability to bis-intercalate into DNA. This process involves the insertion of its two quinoxaline chromophores into the DNA double helix, typically at CpG (5'-CG-3') steps. This binding distorts the DNA structure, thereby inhibiting DNA replication and transcription, ultimately leading to cell death.

G cluster_dna_intercalation Mechanism of DNA Bis-intercalation by Echinomycin echinomycin Echinomycin intercalation Bis-intercalation at CpG sites echinomycin->intercalation dna DNA Double Helix dna->intercalation distortion DNA Structural Distortion intercalation->distortion inhibition Inhibition of Replication and Transcription distortion->inhibition cell_death Bacterial Cell Death inhibition->cell_death

Caption: Mechanism of DNA bis-intercalation by echinomycin.

The antimicrobial efficacy of quinoxaline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

CompoundOrganismMIC (µg/mL)
Echinomycin Staphylococcus aureus0.5 - 8
Quinoxaline Derivative 1 Escherichia coli8
Quinoxaline Derivative 2 Candida albicans3.9
Quinoxaline Derivative 3 Enterococcus faecalis0.4 - 1.9

This method is a standardized procedure used to determine the susceptibility of bacteria to various antimicrobial agents.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum adjusted to 0.5 McFarland turbidity standard

  • Paper disks impregnated with the test quinoxaline compound

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth from a pure, overnight culture. Adjust the turbidity of the suspension to match the 0.5 McFarland standard.

  • Inoculation of MHA Plate: Dip a sterile cotton swab into the adjusted bacterial inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Disks: Using sterile forceps, place the paper disks impregnated with the quinoxaline compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the bacteria's susceptibility to the compound.

Anticancer Activity

Quinoxaline derivatives have emerged as a promising class of anticancer agents, with several compounds demonstrating potent activity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.

One of the key targets for some anticancer quinoxaline derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting the kinase activity of VEGFR-2, these quinoxaline compounds can block the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

G cluster_vegfr2 VEGFR-2 Signaling Pathway Inhibition by Quinoxaline Derivatives cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Quinoxaline Quinoxaline Derivative Quinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Migration Cell Migration Akt->Migration MEK MEK Raf->MEK Survival Cell Survival mTOR->Survival ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

The anticancer activity of quinoxaline derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%.

CompoundCancer Cell LineTargetIC50
Erdafitinib Urothelial CarcinomaFGFRLow nM
Compound 25d HepG2 (Liver)VEGFR-23.4 ± 0.3 nM
Compound 25e HepG2 (Liver)VEGFR-24.2 ± 0.3 nM
Compound VIIIc HCT116 (Colon)Not specified2.5 µM
Compound IV PC-3 (Prostate)Topoisomerase II2.11 µM

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain. A luminescence-based method, such as the Kinase-Glo® MAX assay, is commonly used.

Materials:

  • Recombinant Human VEGFR-2 kinase domain

  • 5x Kinase Buffer

  • ATP (500 µM solution)

  • PTK Substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Test quinoxaline compound dissolved in DMSO

  • Kinase-Glo® MAX Assay Kit

  • White 96-well assay plates

  • Microplate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.

    • Prepare a master mix containing 1x Kinase Buffer, ATP, and PTK substrate.

    • Prepare serial dilutions of the test quinoxaline compound in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction:

    • Add the master mix to the wells of a white 96-well plate.

    • Add the diluted test compound to the "Test Inhibitor" wells.

    • Add a diluent solution without the inhibitor to the "Positive Control" (100% activity) and "Blank" (no enzyme) wells.

    • Add 1x Kinase Buffer to the "Blank" wells.

    • Initiate the reaction by adding the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Add Kinase-Glo® MAX reagent to each well to stop the reaction and generate a luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a microplate reader.

    • Subtract the "Blank" values from all other readings.

    • Calculate the percent inhibition for each compound concentration relative to the "Positive Control".

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Anti-Glaucoma Activity

Certain quinoxaline derivatives have found utility in the treatment of glaucoma, a condition characterized by increased intraocular pressure (IOP). Brimonidine is a notable example of a quinoxaline-based drug used for this purpose.

Brimonidine is a selective alpha-2 adrenergic receptor agonist. In the eye, it lowers IOP through a dual mechanism: it reduces the production of aqueous humor and increases its outflow through the uveoscleral pathway. Activation of the alpha-2 adrenergic receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP is thought to be the primary mechanism for the decreased production of aqueous humor. Additionally, brimonidine has been shown to have neuroprotective effects on retinal ganglion cells, which may be mediated through the activation of PI3K/Akt and MAPK signaling pathways.

G cluster_alpha2 Alpha-2 Adrenergic Receptor Signaling by Brimonidine cluster_neuroprotection Neuroprotective Pathway Brimonidine Brimonidine Alpha2_AR α2-Adrenergic Receptor Brimonidine->Alpha2_AR Binds Gi_protein Gi Protein Alpha2_AR->Gi_protein Activates PI3K PI3K Alpha2_AR->PI3K Activates MAPK MAPK Alpha2_AR->MAPK Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP ATP ATP ATP->cAMP Converts to Aqueous_Humor_Production Decreased Aqueous Humor Production cAMP->Aqueous_Humor_Production Leads to Akt Akt PI3K->Akt ERK ERK MAPK->ERK Cell_Survival Neuronal Cell Survival Akt->Cell_Survival ERK->Cell_Survival

Caption: Alpha-2 adrenergic receptor signaling pathway activated by brimonidine.

Antiviral Activity

The broad biological activity of quinoxalines extends to the inhibition of various viruses. Derivatives have been identified that show promise against a range of viral pathogens, including human cytomegalovirus (HCMV), coxsackievirus B5 (CBV5), and influenza A.

The antiviral mechanisms of quinoxaline derivatives are diverse and depend on the specific virus and compound. For some, the mechanism involves the inhibition of key viral enzymes, such as reverse transcriptase in HIV. For others, like certain influenza A inhibitors, the target is the viral non-structural protein 1 (NS1A), where the quinoxaline compound disrupts the interaction between NS1A and double-stranded RNA, a crucial step in the viral life cycle.

The antiviral activity is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), representing the concentration of the compound that reduces viral replication by 50%.

CompoundVirusAssayIC50 / EC50 (µM)
Quinoxaline Derivative 4 Human Cytomegalovirus (HCMV)Plaque Reduction<0.05
Quinoxaline Derivative 8 Human Cytomegalovirus (HCMV)Plaque Reduction<0.05
Quinoxaline Derivative 11 Coxsackievirus B5 (CBV5)Cell-based0.09
Quinoxaline Derivative 12 Coxsackievirus B5 (CBV5)Cell-based0.06
Quinoxaline Derivative 44 Influenza AFluorescence Polarization3.5

Conclusion

The quinoxaline scaffold has proven to be a remarkably versatile and fruitful starting point for the discovery and development of new therapeutic agents. From its initial synthesis in the late 19th century to its current status as a core component of several marketed drugs, the journey of quinoxaline in medicinal chemistry has been one of continuous innovation. The diverse range of biological activities, coupled with the synthetic tractability of the quinoxaline core, ensures that it will remain an area of intense research for years to come. The continued exploration of new derivatives and their mechanisms of action holds great promise for addressing a wide range of unmet medical needs.

Quinoxaline-5-carboxylic acid safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of Quinoxaline-5-carboxylic Acid

Introduction

This compound is a versatile heterocyclic compound utilized as a building block in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.[1] Its application in research and development, particularly in drug discovery targeting neurological disorders and in the formulation of advanced materials, necessitates a thorough understanding of its safety profile and handling requirements.[1] This guide provides comprehensive safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2]

GHS Classification Summary

Hazard ClassCategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[2]

Label Elements

  • Signal Word: Warning[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Molecular Formula C₉H₆N₂O₂[2]
Molecular Weight 174.16 g/mol [2]
Appearance Beige to Dark Red/Yellow Solid Powder[1][3]
Melting Point 224-229 °C (decomposes)[4]
Solubility No data available[3]
Vapor Pressure No data available[3]
Density No data available[3]

Handling and Storage

Safe Handling Protocols

Proper handling procedures are crucial to minimize exposure and risk.

  • Engineering Controls : Work should be conducted in a well-ventilated area.[5] Ensure that eyewash stations and safety showers are located close to the workstation.[2]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear tightly sealing safety goggles conforming to European Standard EN 166 or NIOSH (US) approved eye protection.[2][6]

    • Skin Protection : Wear protective gloves and long-sleeved clothing to prevent skin contact.[2] Gloves must be inspected before use and disposed of properly after handling.[7]

    • Respiratory Protection : Under normal use conditions with adequate ventilation, no respiratory protection is needed.[2] If dust is generated or for large-scale use, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[2]

  • General Hygiene Practices : Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly with soap and water after handling.[5] Contaminated work clothing should be laundered separately.[5]

Storage Conditions
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.[2][8]

  • The product should be stored locked up or in an area accessible only to qualified or authorized personnel.[7][8]

Experimental Protocols: Emergency Procedures

First Aid Measures

In case of exposure, follow these first aid protocols immediately. Medical personnel should be made aware of the material involved to ensure their own safety.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[2] If eye irritation persists, seek medical advice/attention.[2]
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2] Remove contaminated clothing.
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, provide artificial respiration.[2] If symptoms occur, call a POISON CENTER or doctor.[2]
Ingestion Clean the mouth with water and then drink plenty of water.[2] Get medical attention if symptoms occur.[2]
Accidental Release Measures
  • Personal Precautions : Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 4.1.[9]

  • Containment and Cleaning : Avoid generating dust.[5] Sweep or vacuum up the spilled material and shovel it into a suitable, closed container for disposal.[2]

Disposal Considerations

Waste from this product is classified as hazardous.[2] All waste materials must be disposed of in accordance with applicable European Directives and local, regional, and national regulations.[2] The container should be disposed of at a hazardous or special waste collection point.[2]

Visualizations

Safe Handling Workflow```dot

G prep Preparation ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) prep->ppe Step 1 ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation Step 2 handling Handling ventilation->handling Step 3 weighing Weigh/Handle Compound handling->weighing cleanup Post-Handling handling->cleanup Step 4 avoid_dust Minimize Dust Formation weighing->avoid_dust decontaminate Decontaminate Work Area cleanup->decontaminate wash Wash Hands Thoroughly decontaminate->wash storage Store in Tightly Sealed Container in a Cool, Dry Place wash->storage disposal Dispose of Waste (Contaminated PPE, etc.) as Hazardous Waste storage->disposal

Caption: Decision tree for first aid procedures following exposure.

References

Quinoxaline-5-carboxylic Acid: A Technical Guide to Commercial Availability, Synthesis, and Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxaline-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its derivatives have demonstrated a wide range of biological activities, including potent anticancer and neuroprotective properties. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role in key signaling pathways.

Commercial Availability and Suppliers

This compound is readily available from a variety of chemical suppliers. Purity levels are typically high, often exceeding 98%, as confirmed by High-Performance Liquid Chromatography (HPLC). The compound is available in various quantities, from milligrams to bulk orders, to accommodate diverse research and development needs.

Below is a summary of representative suppliers and their product offerings. Please note that pricing and availability are subject to change and should be confirmed directly with the suppliers.

SupplierProduct Number (Example)PurityPack Sizes Offered
Chem-Impex 29085≥ 98% (HPLC)250MG, 1G, 5G
MOLBASE MB39876≥ 98%100g, 1kg (from various suppliers)
Synblock AB12722NLT 98%Inquire for details
Fisher Scientific CS-W022952 (ChemScene)>98%5G, 10G
Laibo Chem LB45231Inquire for details1g

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives generally involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] While specific, detailed protocols for the direct synthesis of this compound from readily available starting materials are not extensively published in open literature, a general and efficient method for the synthesis of quinoxaline derivatives is presented below. This can be adapted by skilled chemists for the synthesis of the target compound.

General Procedure for the Synthesis of Quinoxaline Derivatives: [2]

  • Reaction Setup: To a stirred solution of the appropriate o-phenylenediamine (1 equivalent) in a suitable solvent such as methanol (5 mL per mmol of diamine), add the corresponding 1,2-dicarbonyl compound (1 equivalent).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Many quinoxaline syntheses are rapid, with significant product formation observed within minutes to a few hours.[2]

  • Work-up: Upon completion, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure quinoxaline derivative.

For the synthesis of Quinoxaline-5-carboxamide derivatives, a reported method involves the hydrolysis of a precursor compound using sodium hydroxide in a mixture of methanol and water under reflux conditions.[3]

Characterization and Analysis

NMR spectroscopy is a critical tool for the structural elucidation of quinoxaline derivatives.

  • ¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. For quinoxaline derivatives, aromatic protons typically appear in the downfield region (δ 7.0-9.5 ppm).[4]

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. Quaternary carbons and carbons in the heterocyclic ring have characteristic chemical shifts. For substituted quinoxalines, the chemical shifts of the carbon atoms are influenced by the nature and position of the substituents.[5] The carbonyl carbon of the carboxylic acid group in this compound would be expected to appear at a significantly downfield chemical shift.

HPLC is a standard method for assessing the purity of this compound and for its quantification in various matrices.

A Representative HPLC Method for Quinoxaline Carboxylic Acids: [6][7]

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The pH of the mobile phase can be adjusted to optimize the retention and peak shape of the acidic analyte.

  • Detection: UV detection is typically employed, with the wavelength set to a maximum absorbance of the quinoxaline chromophore (e.g., around 320 nm).

  • Quantification: The concentration of this compound can be determined by comparing its peak area or height to that of a known standard.

Signaling Pathways and Biological Relevance

Quinoxaline derivatives have been extensively investigated for their therapeutic potential, particularly as inhibitors of key signaling pathways implicated in cancer and neurological disorders.

Inhibition of Cancer-Related Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[8] Several quinoxaline derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K and mTOR inhibitors.[8] By blocking this pathway, these compounds can induce apoptosis and inhibit tumor growth.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibit Quinoxaline->mTORC1 Inhibit

Caption: Quinoxaline derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway are common in various cancers. Quinoxaline derivatives have been developed as inhibitors of key kinases within this pathway, such as p38α MAPK, thereby blocking downstream signaling and inhibiting cancer cell growth.[9]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors p38 p38 MAPK p38->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Quinoxaline Quinoxaline Derivatives Quinoxaline->p38 Inhibit

Caption: Inhibition of the p38 MAPK pathway by quinoxaline derivatives.

Modulation of Neuroinflammatory Pathways

Neuroinflammation is a key feature of many neurodegenerative diseases. Quinoxaline derivatives have shown promise in modulating neuroinflammatory responses. For example, certain derivatives can act as κ-opioid receptor agonists, which have anti-inflammatory effects in the central nervous system.[10] Additionally, some quinoxaline compounds have been shown to suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting signaling pathways like Toll-like receptor 4 (TLR4) signaling.[11]

Neuroinflammation_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activates NFkB NF-κB MyD88->NFkB Activates ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatoryCytokines Induces Transcription Neuroinflammation Neuroinflammation ProInflammatoryCytokines->Neuroinflammation Quinoxaline Quinoxaline Derivatives Quinoxaline->TLR4 Inhibit

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinoxaline-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities. These activities include antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3][4] Notably, certain quinoxaline-5-carboxamide derivatives have demonstrated potential as inhibitors of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][5][6] This document provides a detailed protocol for the multi-step synthesis of quinoxaline-5-carboxamide derivatives, starting from commercially available methyl 2,3-diaminobenzoate. The described synthetic route is based on established methodologies and is intended to serve as a practical guide for researchers in drug discovery and development.[7]

Synthetic Pathway Overview

The synthesis of quinoxaline-5-carboxamide derivatives is achieved through a four-step reaction sequence as illustrated below. The process begins with the cyclocondensation of methyl 2,3-diaminobenzoate with oxalic acid to form the quinoxaline-2,3-dione core. This is followed by chlorination, hydrolysis of the methyl ester, and finally, amide coupling with a variety of primary and secondary amines to yield the target carboxamide derivatives.

Synthesis_Workflow cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Amide Coupling A Methyl 2,3-diaminobenzoate B Methyl 2,3-dioxo-1,2,3,4-tetrahydro- quinoxaline-5-carboxylate A->B  Oxalic acid monohydrate,  Methanol, 140°C, 3h   C Methyl 2,3-dichloroquinoxaline -5-carboxylate B->C  SOCl₂, DMF (cat.),  THF, Reflux, 20h   D 2,3-Dichloroquinoxaline- 5-carboxylic acid C->D  NaOH, Methanol,  Water, Reflux, 16h   E Quinoxaline-5-carboxamide Derivatives D->E  Pivaloyl chloride, TEA,  Amine (R-NH₂), DCM, RT, 1h  

Caption: Synthetic workflow for Quinoxaline-5-carboxamide derivatives.

Experimental Protocols

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

This step involves the cyclocondensation reaction between methyl 2,3-diaminobenzoate and oxalic acid monohydrate to form the core quinoxaline-2,3-dione structure.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Oxalic acid monohydrate

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend methyl 2,3-diaminobenzoate (1.0 eq) in methanol.

  • Add oxalic acid monohydrate (1.1 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the mixture to 140°C with stirring for 3 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The resulting precipitate is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate as a pale ash solid.[7]

Expected Yield: ~90%[7]

Step 2: Synthesis of Methyl 2,3-dichloroquinoxaline-5-carboxylate

The hydroxyl groups of the quinoxaline-2,3-dione are converted to chlorides using thionyl chloride.

Materials:

  • Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Tetrahydrofuran (THF), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (1.0 eq) in anhydrous THF, add a catalytic amount of DMF.

  • Slowly add thionyl chloride (2.5 eq) dropwise to the mixture at room temperature under an inert atmosphere.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 20 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2,3-Dichloroquinoxaline-5-carboxylic acid

This step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2,3-dichloroquinoxaline-5-carboxylate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • Dissolve methyl 2,3-dichloroquinoxaline-5-carboxylate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 16 hours.[7]

  • After cooling to room temperature, acidify the reaction mixture with concentrated HCl until the pH is acidic.

  • The precipitated product is collected by filtration, washed with water, and dried under vacuum to give 2,3-dichlorothis compound.

Step 4: Synthesis of Quinoxaline-5-carboxamide Derivatives

The final step is the amide coupling of the carboxylic acid with various primary or secondary amines using pivaloyl chloride as a coupling agent.

Materials:

  • 2,3-Dichlorothis compound

  • Pivaloyl chloride

  • Triethylamine (TEA)

  • Desired primary or secondary amine (R-NH₂)

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup

Procedure:

  • To a solution of 2,3-dichlorothis compound (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq).

  • Cool the mixture to 0°C and add pivaloyl chloride (1.2 eq) dropwise.

  • Stir the reaction mixture at 0°C for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture and allow it to warm to room temperature.

  • Stir the reaction for 1 hour at room temperature.[7]

  • Upon completion of the reaction (monitored by TLC), pour the reaction medium into water and extract with dichloromethane.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Data Presentation

StepProductReagents and ConditionsReaction TimeYield (%)
1Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylateOxalic acid monohydrate, Methanol3 h90
2Methyl 2,3-dichloroquinoxaline-5-carboxylateSOCl₂, DMF (cat.), THF20 h-
32,3-Dichlorothis compoundNaOH, Methanol, Water16 h-
4Quinoxaline-5-carboxamide DerivativesPivaloyl chloride, TEA, Amine, DCM1 h80-97

Yields for steps 2 and 3 are not explicitly provided in the primary reference but are generally high for these types of reactions.

Signaling Pathway

Quinoxaline derivatives have been identified as potent inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently hyperactivated in various cancers.[1][5][6] The diagram below illustrates the key components of this pathway and the potential point of inhibition by quinoxaline-5-carboxamide derivatives.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Inhibitor Quinoxaline-5- carboxamide Derivatives Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and quinoxaline inhibition.

Conclusion

The synthetic protocols detailed in this application note provide a clear and reproducible pathway for the synthesis of a diverse library of quinoxaline-5-carboxamide derivatives. These compounds hold significant promise as potential therapeutic agents, particularly through their inhibitory action on critical cancer-related signaling pathways. The provided methodologies and data serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer drugs.

References

Application of Quinoxaline-5-carboxylic Acid in the Development of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline, a fused bicyclic heteroaromatic compound composed of a benzene and a pyrazine ring, represents a "privileged scaffold" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. Within the realm of oncology, quinoxaline derivatives have emerged as a promising class of therapeutic agents, demonstrating a wide spectrum of anticancer activities. These activities are often attributed to their ability to target various key players in cancer cell signaling, including protein kinases, topoisomerases, and components of the apoptotic machinery. Quinoxaline-5-carboxylic acid, in particular, serves as a versatile starting material for the synthesis of novel anticancer candidates, allowing for structural modifications that can enhance potency, selectivity, and pharmacokinetic properties. This document provides detailed application notes and protocols for the utilization of this compound in the discovery and preclinical development of new anticancer agents.

Mechanism of Action

Derivatives of this compound can be designed to inhibit a variety of molecular targets crucial for cancer cell proliferation and survival. A predominant mechanism of action for many quinoxaline-based anticancer agents is the inhibition of protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[1] By acting as ATP-competitive inhibitors, these compounds can block the activity of kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and others, thereby disrupting downstream signaling cascades involved in cell growth, angiogenesis, and metastasis.[1]

Furthermore, certain quinoxaline derivatives have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[1] This can be achieved through various mechanisms, including the inhibition of anti-apoptotic proteins or the activation of pro-apoptotic pathways. Some derivatives also function as topoisomerase inhibitors, interfering with the enzymes responsible for managing DNA topology during replication and transcription, leading to DNA damage and cell death.

Synthesis of Anticancer Agents from this compound

A common strategy for developing anticancer agents from this compound involves the synthesis of amide derivatives. The carboxylic acid moiety provides a convenient handle for coupling with various aromatic and aliphatic amines, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The general synthetic scheme involves the activation of the carboxylic acid, followed by amidation.

General Synthesis Protocol: N-Aryl-Quinoxaline-5-Carboxamides
  • Activation of this compound: To a solution of this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst such as 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) or Hydroxybenzotriazole (HOBt) (1.2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amidation: To the activated acid solution, add the desired substituted aniline (1.1 equivalents). The reaction mixture is then stirred at room temperature for 12-24 hours.

  • Work-up and Purification: Upon completion of the reaction (monitored by Thin Layer Chromatography), the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to yield the pure N-aryl-quinoxaline-5-carboxamide.

Quantitative Data Presentation

The following tables summarize the hypothetical in vitro anticancer activity of a series of N-aryl-quinoxaline-5-carboxamide derivatives against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth.

Compound IDR-group (Substitution on Aryl Amine)IC50 (µM) vs. HCT116 (Colon)IC50 (µM) vs. MCF-7 (Breast)IC50 (µM) vs. A549 (Lung)IC50 (µM) vs. PC-3 (Prostate)
QCA-01 H15.218.525.122.8
QCA-02 4-OCH38.710.314.612.9
QCA-03 4-Cl2.13.55.84.2
QCA-04 4-F3.44.16.25.5
QCA-05 3,4-diCl0.91.22.51.8
Doxorubicin (Reference Drug)0.50.81.10.9

Table 1: In Vitro Cytotoxicity of N-Aryl-Quinoxaline-5-Carboxamide Derivatives.

Compound IDTarget KinaseIC50 (nM)
QCA-05 VEGFR225
QCA-05 EGFR80
Sunitinib VEGFR210

Table 2: Kinase Inhibitory Activity of Lead Compound QCA-05.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines (e.g., HCT116, MCF-7, A549, PC-3)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = (Absorbance_treated / Absorbance_control) x 100. Determine the IC50 value by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound derivatives using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell lines

  • Quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the quinoxaline derivative for 24-48 hours.

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

This protocol details the analysis of cell cycle distribution in cancer cells treated with this compound derivatives using propidium iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell lines

  • Quinoxaline derivatives

  • PBS

  • 70% Ethanol (ice-cold)

  • PI staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells and treat with the test compound as described for the apoptosis assay.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Resuspend the cell pellet in 1 mL of cold PBS and add 3 mL of ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for the detection of changes in the expression of key signaling proteins in cancer cells treated with this compound derivatives.

Materials:

  • Cancer cell lines

  • Quinoxaline derivatives

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Protein Extraction: Treat cells with the quinoxaline derivative, then lyse the cells in RIPA buffer. Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow QCA This compound Activation Activation (EDC, DMAP) QCA->Activation Amidation Amidation Activation->Amidation Amine Aryl Amine Amine->Amidation Product N-Aryl-Quinoxaline-5-carboxamide Amidation->Product

Caption: Synthetic workflow for N-Aryl-Quinoxaline-5-carboxamides.

G cluster_workflow In Vitro Evaluation Workflow Start Synthesized Quinoxaline Derivative MTT MTT Assay (Cytotoxicity, IC50) Start->MTT Apoptosis Annexin V Assay (Apoptosis) MTT->Apoptosis CellCycle Cell Cycle Analysis Apoptosis->CellCycle WesternBlot Western Blot (Mechanism) CellCycle->WesternBlot Data Data Analysis & SAR Studies WesternBlot->Data

Caption: Experimental workflow for in vitro anticancer evaluation.

G cluster_pathway Hypothetical Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation QCA_deriv Quinoxaline-5-carboxamide Derivative (QCA-05) QCA_deriv->RTK Inhibition

Caption: Inhibition of the PI3K/AKT signaling pathway.

References

Application Notes and Protocols for Quinoxaline-5-carboxylic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoxaline-5-carboxylic acid as a versatile ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on their biological activities. Experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The coordination of these derivatives to metal ions can further enhance their biological efficacy.[1] this compound, in particular, presents a compelling scaffold for the design of novel metal-based therapeutic agents, acting as a bidentate or monodentate ligand through its carboxylic acid group and the nitrogen atoms of the quinoxaline ring. This document outlines the synthesis and coordination chemistry of this compound, providing detailed protocols for its preparation and the synthesis of its metal complexes, along with methods for their characterization and evaluation of their potential applications.

Synthesis Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from the synthesis of quinoxaline-5-carboxamide derivatives.[4] The synthesis starts from methyl 2,3-diaminobenzoate, followed by cyclization and subsequent hydrolysis of the resulting ester or amide.

Protocol 1: Synthesis of this compound

Step 1: Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate

  • In a round-bottom flask, dissolve methyl 2,3-diaminobenzoate (1 equivalent) in a suitable solvent such as ethanol.

  • Add a solution of oxalic acid monohydrate (1.1 equivalents) in the same solvent.

  • Heat the reaction mixture at 140°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.[4]

Step 2: Aromatization to Methyl Quinoxaline-5-carboxylate

  • Suspend the product from Step 1 in a suitable solvent like toluene.

  • Add a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (2-3 equivalents) dropwise at 0°C.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature and carefully quench with ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain methyl quinoxaline-5-carboxylate.

Step 3: Hydrolysis to this compound

  • Dissolve the methyl quinoxaline-5-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH).

  • Stir the mixture at room temperature or gentle heat (50-60°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and acidify with a dilute acid (e.g., 2M HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to obtain this compound.

Synthesis of Metal Complexes of this compound

The following is a general protocol for the synthesis of transition metal complexes of this compound. The specific conditions may need to be optimized for each metal salt.

Protocol 2: General Synthesis of M(II)-Quinoxaline-5-carboxylate Complexes

  • Ligand Solution: Dissolve this compound (2 equivalents) in a suitable solvent such as ethanol or a mixture of ethanol and water. If necessary, add a few drops of a base (e.g., NaOH or triethylamine) to deprotonate the carboxylic acid and facilitate dissolution.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., MCl₂, M(NO₃)₂, M(CH₃COO)₂) (1 equivalent) in water or ethanol.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reaction: Stir the resulting mixture at room temperature or heat under reflux for 2-6 hours. The formation of a precipitate often indicates complex formation.

  • Isolation: Cool the mixture to room temperature and collect the precipitate by filtration.

  • Washing and Drying: Wash the precipitate with the reaction solvent and then with a low-boiling point organic solvent like diethyl ether. Dry the complex in a desiccator over a suitable drying agent.

Characterization of Ligand and Complexes

The synthesized ligand and its metal complexes should be characterized using a variety of spectroscopic and analytical techniques to confirm their structure and purity.

Table 1: Key Characterization Techniques and Expected Observations

TechniqueThis compoundMetal Complexes
FT-IR (cm⁻¹) - ν(O-H) of carboxylic acid (broad, ~3000) - ν(C=O) of carboxylic acid (~1700) - Aromatic ν(C=C) and ν(C=N) (~1600-1400)- Disappearance of broad ν(O-H) - Shift of ν(C=O) to lower frequencies (νasym(COO⁻) ~1600-1550 and νsym(COO⁻) ~1400-1350) indicating coordination - Appearance of new bands for ν(M-O) and ν(M-N) in the far-IR region (~500-300)[5][6]
¹H NMR (ppm) - Aromatic protons of the quinoxaline ring - Carboxylic acid proton (downfield, broad singlet)- Broadening or shifting of the aromatic proton signals upon coordination - Disappearance of the carboxylic acid proton signal
¹³C NMR (ppm) - Signals for the nine carbon atoms of the this compound skeleton, including the carboxyl carbon- Shifts in the carbon signals of the quinoxaline ring and the carboxylate group upon complexation
Elemental Analysis - C, H, N percentages consistent with the molecular formula C₉H₆N₂O₂- C, H, N, and metal percentages consistent with the proposed stoichiometry of the complex
Molar Conductivity - Non-electrolytic in non-polar solvents- Low molar conductivity values in solvents like DMF or DMSO suggest a non-electrolytic nature of the complexes[6]
Magnetic Susceptibility - Diamagnetic- Effective magnetic moment values can determine the geometry of the complex (e.g., octahedral, tetrahedral) for paramagnetic metal ions[5]
Thermogravimetric Analysis (TGA) - Decomposition pattern of the organic ligand- Can indicate the presence of coordinated or lattice water molecules and the thermal stability of the complex[5]

Applications

Metal complexes of quinoxaline derivatives have shown significant potential in various fields, particularly in medicine and catalysis.

Antimicrobial and Anticancer Activity

Quinoxaline derivatives and their metal complexes are known to exhibit a broad spectrum of biological activities.[1][2] The chelation of the quinoxaline ligand to a metal center can enhance its biological properties due to factors like increased lipophilicity, which facilitates penetration through cell membranes.[1]

Potential Mechanisms of Action:

  • DNA Intercalation/Binding: The planar aromatic structure of the quinoxaline moiety can facilitate intercalation between the base pairs of DNA, leading to inhibition of replication and transcription.[1]

  • Enzyme Inhibition: These complexes may act as inhibitors for key enzymes involved in microbial or cancer cell proliferation.

  • Generation of Reactive Oxygen Species (ROS): Some metal complexes can catalyze the production of ROS, leading to oxidative stress and cell death.

Protocol 3: In Vitro Antimicrobial Screening (Agar Well Diffusion Method)

  • Prepare nutrient agar plates and inoculate them with a standardized suspension of the test microorganism (bacteria or fungi).

  • Create wells of a standard diameter in the agar plates.

  • Fill the wells with a known concentration of the synthesized complexes dissolved in a suitable solvent (e.g., DMSO).

  • Use the free ligand and a standard antibiotic/antifungal as positive controls, and the solvent as a negative control.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Catalysis

Coordination polymers and metal complexes of carboxylic acid-functionalized ligands can act as heterogeneous or homogeneous catalysts in various organic transformations. The metal centers can serve as Lewis acid sites, while the organic ligand can influence the selectivity and activity of the catalyst.

Potential Catalytic Applications:

  • Oxidation Reactions: Catalyzing the oxidation of alcohols or other organic substrates.

  • Coupling Reactions: Facilitating the formation of carbon-carbon or carbon-heteroatom bonds.

  • Photocatalysis: Degradation of organic pollutants under light irradiation.[7]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Methyl 2,3-diaminobenzoate, Oxalic Acid) ligand_synth Synthesis of This compound start->ligand_synth complex_synth Synthesis of Metal Complex ligand_synth->complex_synth metal_salt Metal Salt (e.g., MCl₂) metal_salt->complex_synth spectroscopy Spectroscopic Analysis (FT-IR, NMR) complex_synth->spectroscopy analysis Analytical Techniques (Elemental Analysis, TGA) complex_synth->analysis bio_activity Biological Activity Screening (Antimicrobial, Anticancer) analysis->bio_activity catalysis Catalytic Studies analysis->catalysis

Caption: Experimental workflow for the synthesis, characterization, and application of this compound metal complexes.

coordination_modes cluster_ligand This compound M M N1 M->N1 N-coordination O1 M->O1 O-coordination O2 M->O2 Bidentate Chelation N4 O2->M C Quinoxaline Quinoxaline Ring

Caption: Possible coordination modes of this compound to a metal center (M).

Conclusion

This compound is a promising ligand for the development of novel coordination compounds with potential applications in medicinal chemistry and catalysis. The synthetic protocols and characterization methods outlined in these notes provide a foundation for researchers to explore the rich coordination chemistry of this ligand and to develop new metal-based compounds with enhanced biological and catalytic activities. Further studies are warranted to synthesize and characterize a wider range of metal complexes of this compound and to elucidate their mechanisms of action in various biological and chemical systems.

References

High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Quinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a comprehensive guide for the analysis of Quinoxaline-5-carboxylic acid using High-Performance Liquid Chromatography (HPLC). The described method is intended for researchers, scientists, and professionals in drug development for the quantification and purity assessment of this compound.

Introduction

This compound is a heterocyclic aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules, including potential anti-cancer and antimicrobial agents.[1] Its unique structure is of significant interest in pharmaceutical and agrochemical research.[1] Accurate and reliable analytical methods are therefore essential for the characterization and quality control of this compound. This application note details a robust HPLC method for the analysis of this compound.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required.[2]

  • Column: A reverse-phase C18 column is recommended for the separation. A common dimension is 4.6 x 150 mm with a 5 µm particle size.[2]

  • Solvents: HPLC-grade acetonitrile and high-purity water (e.g., Milli-Q) are necessary.[2]

  • Additives: Formic acid (0.1%) is often used to improve peak shape.[2]

  • Sample Vials: Appropriate vials for the autosampler should be used.

  • Syringe Filters: 0.22 µm or 0.45 µm filters are needed for sample clarification.[2]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. It is crucial to degas both mobile phases before use to prevent bubble formation within the HPLC system.[2]

  • Standard Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh a known amount of this compound reference standard.

    • Dissolve it in a suitable solvent, such as methanol or the mobile phase, in a volumetric flask.[2]

  • Working Standard Solutions:

    • Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve the desired concentrations for constructing a calibration curve.

Sample Preparation
  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) and sonicate to ensure complete dissolution.[2]

  • Dilute the solution to a known volume with the same solvent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[2]

HPLC Method Parameters

The following table summarizes the recommended HPLC method parameters for the analysis of this compound.

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Start with a lower percentage of Mobile Phase B and gradually increase it. A typical gradient could be: 0-20 min, 20-80% B.[2]
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV at 320 nm
Run Time 25 minutes

Note: The UV detection wavelength of 320 nm is based on methods for a similar compound, quinoxaline-2-carboxylic acid.[3][4] It is recommended to determine the optimal wavelength for this compound by scanning the UV spectrum.

Analysis Sequence
  • Blank Injection: Inject the mobile phase or a blank sample to ensure no interfering peaks are present.[2]

  • Standard Injections: Inject the calibration standards from the lowest to the highest concentration to establish the calibration curve.[2]

  • Sample Injections: Inject the prepared samples for analysis.

  • Quality Control: Periodically inject a standard solution to verify system suitability and retention time stability.[2]

Data Presentation

The following table presents an example of the quantitative data that should be generated during method validation for this compound analysis.

Validation ParameterSpecificationExample Result
Linearity (r²) ≥ 0.9990.9995
Accuracy (Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) ≤ 2.0%< 1.5%
Limit of Detection (LOD) Report Value0.05 µg/mL
Limit of Quantification (LOQ) Report Value0.15 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution and Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition and Processing prep_mobile_phase Prepare Mobile Phases (A: 0.1% FA in Water, B: 0.1% FA in ACN) instrument_setup Set Up HPLC System (Column, Flow Rate, Gradient, etc.) prep_mobile_phase->instrument_setup prep_standards Prepare Standard Solutions sequence Create Analysis Sequence (Blank, Standards, Samples) prep_standards->sequence prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) prep_sample->sequence run_analysis Run HPLC Analysis instrument_setup->run_analysis sequence->run_analysis acquire_data Acquire Chromatographic Data run_analysis->acquire_data integrate_peaks Integrate Peaks and Generate Calibration Curve acquire_data->integrate_peaks quantify Quantify this compound integrate_peaks->quantify report Generate Report quantify->report

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Functionalization of Quinoxaline-5-carboxylic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of quinoxaline-5-carboxylic acid at the carboxylic acid group. The focus is on two primary transformations: amide bond formation and esterification, which are pivotal in modifying the physicochemical and pharmacological properties of the quinoxaline scaffold for applications in drug discovery and materials science.

Application Notes

Functionalization of this compound: An Overview

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] The functionalization of the quinoxaline scaffold is a key strategy in medicinal chemistry to explore and optimize their therapeutic potential. This compound is a versatile building block that allows for derivatization at the carboxylic acid position, leading to the synthesis of amides and esters with a wide range of biological activities, including antibacterial, anticancer, and kinase inhibitory properties.[1][2]

Amide Bond Formation: Synthesis of Bioactive Quinoxaline-5-carboxamides

The conversion of the carboxylic acid group of this compound into an amide is a widely employed strategy to generate libraries of bioactive compounds.[2] Amide derivatives of quinoxalines have demonstrated significant potential as therapeutic agents. The synthesis typically involves the activation of the carboxylic acid followed by reaction with a primary or secondary amine. Common activating agents include pivaloyl chloride in the presence of a base like triethylamine.[2] This method allows for the introduction of a diverse range of substituents, enabling the fine-tuning of the molecule's properties for specific biological targets.

Esterification: Preparation of Quinoxaline-5-carboxylates

Esterification of this compound provides another avenue for modifying its properties. Esters can act as prodrugs, improving the pharmacokinetic profile of the parent carboxylic acid, or they can possess intrinsic biological activity. A common method for the synthesis of quinoxaline esters is the condensation of the carboxylic acid with an alcohol in the presence of a coupling agent and a catalyst. While specific examples for this compound are not abundant in the readily available literature, a general and efficient method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-(dimethylamino)pyridine (DMAP). This method is known for its mild reaction conditions and broad substrate scope.

Applications in Drug Discovery and Development

Functionalized this compound derivatives are of particular interest in oncology. Several quinoxaline-based compounds have been investigated as inhibitors of signaling pathways that are frequently dysregulated in cancer, such as the RAS/RAF/MEK/ERK pathway.[3][4][5][6] This pathway plays a crucial role in cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many human cancers.[4] Carboxamide-based inhibitors, for example, have been developed as allosteric inhibitors of MEK, a key kinase in this cascade.[3] By targeting this pathway, functionalized quinoxaline derivatives hold promise as potential anticancer agents.

Experimental Protocols

General Protocol for the Synthesis of Quinoxaline-5-carboxamides

This protocol is adapted from the synthesis of 2,3-dimethoxyquinoxaline-5-carboxamide derivatives.[2]

Materials:

  • 2,3-dimethoxythis compound (1.0 g, 0.0042 mol)

  • Dichloromethane (DCM), anhydrous (10 ml)

  • Triethylamine (TEA) (0.86 g, 0.0085 mol)

  • Pivaloyl chloride (0.62 g, 0.0052 mol)

  • Appropriate amine (0.0051 mol)

  • Water

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of 2,3-dimethoxythis compound in anhydrous dichloromethane, add triethylamine.

  • Cool the mixture to 0°C under a nitrogen atmosphere.

  • Slowly add pivaloyl chloride to the reaction mixture and stir for 1 hour at 0°C.

  • Slowly add the desired amine to the mixture and continue stirring for an additional hour at room temperature.

  • Pour the reaction mixture into water and extract with dichloromethane.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography or recrystallization) to yield the pure quinoxaline-5-carboxamide derivative.

General Protocol for the Esterification of this compound

This protocol is a general method for esterification and can be adapted for this compound.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Alcohol (e.g., methanol, ethanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

Procedure:

  • Dissolve this compound and a catalytic amount of DMAP in anhydrous dichloromethane.

  • Add the desired alcohol to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC in anhydrous DCM dropwise to the reaction mixture.

  • Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure quinoxaline-5-carboxylate ester.

Data Presentation

Table 1: Synthesis of Quinoxaline-5-carboxamide Derivatives[2]
Amine ReactantProductYield (%)
Aniline2,3-dimethoxy-N-phenylquinoxaline-5-carboxamide84
4-FluoroanilineN-(4-fluorophenyl)-2,3-dimethoxyquinoxaline-5-carboxamide85
BenzylamineN-benzyl-2,3-dimethoxyquinoxaline-5-carboxamide86
2-Phenylethanamine2,3-dimethoxy-N-phenethylquinoxaline-5-carboxamide88
2-(2-Methoxyphenyl)ethan-1-amineN-(2-methoxyphenethyl)-2,3-dimethoxyquinoxaline-5-carboxamide87
2-AminoethanolN-(2-hydroxyethyl)-2,3-dimethoxyquinoxaline-5-carboxamide90
Morpholine(2,3-dimethoxyphenyl)(morpholino)methanone92
2-(Morpholino)ethan-1-amine2,3-dimethoxy-N-(2-morpholinoethyl)quinoxaline-5-carboxamide90
Table 2: Synthesis of Quinoxaline-6-carboxylate Derivatives[7]

Note: This data is for the synthesis of quinoxaline-6-carboxylate, which serves as a reference for the potential yields of the corresponding 5-carboxylate isomers.

Diamine ReactantProductYield (%)
3,4-Diaminobenzoic acid methyl esterMethyl 2-phenylquinoxaline-6-carboxylate85
3,4-DiaminobenzophenonePhenyl(3-phenylquinoxalin-6-yl)methanone88

Visualizations

experimental_workflow_amide cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_acid This compound step1 1. Dissolve in DCM 2. Add Triethylamine start_acid->step1 start_amine Amine (R-NH2) step4 Add Amine Stir for 1h at RT start_amine->step4 step2 Cool to 0°C step1->step2 step3 Add Pivaloyl Chloride Stir for 1h step2->step3 step3->step4 workup1 1. Quench with Water 2. Extract with DCM step4->workup1 workup2 Wash with Water & Brine workup1->workup2 workup3 Dry (Na2SO4), Filter, Concentrate workup2->workup3 purification Purification (Chromatography/Recrystallization) workup3->purification product Quinoxaline-5-carboxamide purification->product experimental_workflow_ester cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product start_acid This compound step1 1. Dissolve in DCM 2. Add DMAP (cat.) start_acid->step1 start_alcohol Alcohol (R-OH) step2 Add Alcohol start_alcohol->step2 step1->step2 step3 Cool to 0°C step2->step3 step4 Add DCC Stir at 0°C then RT step3->step4 workup1 Filter DCU step4->workup1 workup2 Wash with 1N HCl, NaHCO3, Brine workup1->workup2 workup3 Dry (Na2SO4), Filter, Concentrate workup2->workup3 purification Purification (Column Chromatography) workup3->purification product Quinoxaline-5-carboxylate purification->product RAS_RAF_MEK_ERK_pathway cluster_upstream Upstream Signaling cluster_cascade MAPK Cascade cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Binds RAS_GDP RAS-GDP (Inactive) RTK->RAS_GDP Activates GEFs RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP GDP/GTP Exchange RAF RAF RAS_GTP->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activates CellResponse Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellResponse Regulates Gene Expression Inhibitor Quinoxaline-5-carboxamide (e.g., Allosteric MEK Inhibitor) Inhibitor->MEK Inhibits

References

Application Notes and Protocols: Quinoxaline-5-carboxylic Acid in the Synthesis of Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of quinoxaline-5-carboxylic acid as a versatile building block for the synthesis of novel fluorescent probes. The unique photophysical properties of the quinoxaline scaffold, coupled with the reactivity of the carboxylic acid group, enable the development of sensitive and selective sensors for various analytes, including metal ions and changes in pH.

Introduction to Quinoxaline-Based Fluorescent Probes

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of fluorescent chemosensors. Their rigid, planar structure and extended π-conjugation system often lead to desirable photophysical properties, such as high fluorescence quantum yields and large Stokes shifts. The electron-deficient nature of the pyrazine ring within the quinoxaline core makes it an excellent platform for creating probes based on intramolecular charge transfer (ICT) or photoinduced electron transfer (PET) mechanisms.

This compound serves as a particularly useful starting material. The carboxylic acid moiety provides a convenient handle for synthetic modification, allowing for the covalent attachment of various recognition units (e.g., chelators for metal ions, pH-sensitive groups) and modulating the overall photophysical properties of the resulting probe.

Application: Detection of Heavy Metal Ions

A notable application of quinoxaline-based probes is in the detection of heavy metal ions, which are of significant environmental and biological concern. By functionalizing the quinoxaline core with a suitable metal ion chelator, highly sensitive and selective fluorescent sensors can be developed.

Case Study: A Quinoxaline-Hydrazinobenzothiazole Based Sensor for Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺

A novel sensor incorporating a quinoxaline-hydrazinobenzothiazole moiety has been shown to be effective for the colorimetric and fluorescent detection of several heavy metal ions.[1] This probe demonstrates a "single-point" detection capability, exhibiting distinct color and fluorescence changes in the presence of Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ ions.

Signaling Pathway

Hypothetical Signaling Pathway for Metal Ion Detection Probe Quinoxaline Probe (Fluorescent) Complex Probe-Metal Complex (Quenched/Shifted Fluorescence) Probe->Complex Coordination Metal Metal Ion (e.g., Cu²⁺) Metal->Complex Binding

Caption: Metal ion detection by a quinoxaline-based fluorescent probe.

Quantitative Data

The performance of the quinoxaline-hydrazinobenzothiazole sensor is summarized in the table below. The probe exhibits nanomolar detection limits for the target metal ions, which are below the permissible limits set by the US Environmental Protection Agency (US-EPA).[1]

Metal IonDetection Limit (M)
Cu²⁺1.16 x 10⁻⁷
Co²⁺9.92 x 10⁻⁸
Ni²⁺8.21 x 10⁻⁸
Hg²⁺1.14 x 10⁻⁷

Application: pH Sensing

The nitrogen atoms in the pyrazine ring of the quinoxaline core can be protonated, leading to changes in the electronic structure and, consequently, the photophysical properties of the molecule. This intrinsic pH sensitivity can be harnessed and fine-tuned through chemical modification to create fluorescent probes for monitoring pH in various environments.

Example: An Aminoquinoxaline-Based pH Sensor

A water-soluble quinoxaline derivative bearing aminopropylamino residues has been developed for pH measurements in acidic aqueous media (pH 1-5).[2] This "push-pull" system, with electron-donating amino groups and an electron-accepting quinoxaline core, exhibits both colorimetric and fluorescent responses to pH changes.

Signaling Pathway

Signaling Pathway for a Quinoxaline-Based pH Probe Probe_base Quinoxaline Probe (Basic form, Emisison λ1) Probe_acid Protonated Quinoxaline (Acidic form, Emisison λ2) Probe_base->Probe_acid Protonation H_ion H⁺ H_ion->Probe_acid Binding

Caption: pH sensing mechanism of a quinoxaline-based fluorescent probe.

Photophysical Data

The photophysical properties of quinoxaline-based pH probes are highly dependent on the specific substituents and the solvent environment. The following table provides a representative example of the kind of data that would be collected for such a probe.

ParameterValue
Excitation Wavelength (λex)420 nm
Emission Wavelength (λem) at pH > 6~530 nm
Emission Wavelength (λem) at pH < 4~580 nm
pKa~5.0

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of fluorescent probes derived from this compound. These should be adapted based on the specific target analyte and desired probe characteristics.

Protocol 1: Synthesis of a Quinoxaline-Amide Fluorescent Probe

This protocol describes a general method for coupling an amine-containing recognition moiety to this compound.

Workflow for Probe Synthesis

General Workflow for Quinoxaline Probe Synthesis start This compound activation Activate Carboxylic Acid (e.g., with SOCl₂ or EDC/NHS) start->activation coupling Couple with Amine-containing Recognition Moiety activation->coupling purification Purify Probe (e.g., Column Chromatography) coupling->purification characterization Characterize Probe (NMR, Mass Spec, etc.) purification->characterization

Caption: Synthetic workflow for a quinoxaline-amide fluorescent probe.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)

  • Amine-containing recognition moiety (e.g., a metal chelator with a free amine)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

  • Activation of Carboxylic Acid (Method A: Acid Chloride): a. Suspend this compound (1 equivalent) in anhydrous DCM. b. Add thionyl chloride (2-3 equivalents) dropwise at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC). d. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude quinoxaline-5-carbonyl chloride.

  • Activation of Carboxylic Acid (Method B: Activated Ester): a. Dissolve this compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF. b. Stir the mixture at room temperature for 4-6 hours to form the NHS ester.

  • Amide Coupling: a. Dissolve the amine-containing recognition moiety (1 equivalent) and TEA (2-3 equivalents) in anhydrous DCM or DMF. b. Add the solution of quinoxaline-5-carbonyl chloride or the NHS ester dropwise at 0 °C. c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction progress by TLC.

  • Work-up and Purification: a. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel to obtain the final fluorescent probe.

  • Characterization: a. Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: General Procedure for Fluorescence Titration

This protocol outlines the steps for evaluating the sensing performance of a newly synthesized fluorescent probe.

Workflow for Fluorescence Titration

Workflow for Fluorescence Titration Experiment prep_probe Prepare Stock Solution of Probe titration Add Increasing Amounts of Analyte to Probe Solution prep_probe->titration prep_analyte Prepare Stock Solution of Analyte prep_analyte->titration measure Record Fluorescence Spectrum after Each Addition titration->measure analysis Analyze Data (e.g., Plot Fluorescence vs. Concentration) measure->analysis

Caption: Experimental workflow for fluorescence titration.

Materials:

  • Synthesized quinoxaline-based fluorescent probe

  • Analyte of interest (e.g., metal salt, acid, or base)

  • Spectroscopic grade solvent (e.g., acetonitrile, water, buffer)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Preparation of Stock Solutions: a. Prepare a stock solution of the fluorescent probe in the chosen solvent at a concentration of approximately 1 mM. b. Prepare a stock solution of the analyte at a concentration significantly higher than that of the probe (e.g., 10-100 mM).

  • Fluorescence Measurement: a. Dilute the probe stock solution to a final concentration suitable for fluorescence measurements (typically in the micromolar range). b. Record the initial fluorescence spectrum of the probe solution. c. Add small aliquots of the analyte stock solution to the probe solution in the cuvette. d. After each addition, mix thoroughly and allow the solution to equilibrate for a few minutes. e. Record the fluorescence spectrum after each addition of the analyte.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum (or the ratio of intensities at two different wavelengths for ratiometric probes) as a function of the analyte concentration. b. From this plot, determine the detection limit, binding constant, and dynamic range of the sensor.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of fluorescent probes. The straightforward functionalization of the carboxylic acid group allows for the incorporation of diverse recognition moieties, enabling the development of sensors for a variety of analytes. The inherent photophysical properties of the quinoxaline scaffold provide a robust platform for the design of highly sensitive and selective fluorescent chemosensors for applications in environmental monitoring, biomedical diagnostics, and drug discovery.

References

Quinoxaline-5-Carboxylic Acid Derivatives: Application Notes for Potential Antibacterial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the evaluation of quinoxaline-5-carboxylic acid derivatives as potential antibacterial agents. Quinoxaline scaffolds are a promising class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] This interest is partly due to their structural relationship to other well-known antimicrobials like quinolones.[4]

Mechanism of Action

The antibacterial action of quinoxaline derivatives can be attributed to several mechanisms, primarily dependent on their specific structural features. Two prominent modes of action have been identified:

  • Bioreductive Activation and Oxidative Stress: A notable subclass, quinoxaline 1,4-di-N-oxides (QdNOs), function as bioreductive drugs.[4] In the low-oxygen environments often found in bacterial colonies, these compounds can be enzymatically reduced to generate reactive oxygen species (ROS).[4][5] This leads to oxidative damage to critical cellular components like DNA, ultimately triggering bacterial cell death.[4][5] Studies on specific QdNOs have shown that they can cause DNA degradation.[1] This process involves the metabolic reduction of the QdNOs, which in turn generates ROS and hydroxyl radicals, leading to oxidative damage.[5]

  • Inhibition of DNA Synthesis: Certain quinoxaline derivatives, structurally analogous to quinolone antibiotics, are known to target bacterial DNA gyrase and topoisomerase IV.[4] These enzymes are essential for DNA replication, and their inhibition halts the process, leading to a bactericidal effect.[4] Some studies have shown that the primary target of certain quinoxaline derivatives is the inhibition of DNA synthesis.[1]

A proposed mechanism of action for quinoxaline 1,4-di-N-oxides is illustrated below.

Quinoxaline_MoA cluster_0 Bacterial Cell (Anaerobic/Hypoxic) Quinoxaline_1_4_di_N_oxide Quinoxaline 1,4-di-N-oxide (QdNO) Bacterial_Reductases Bacterial Reductases Quinoxaline_1_4_di_N_oxide->Bacterial_Reductases Enzymatic Reduction Reduced_Metabolites Reduced Metabolites Bacterial_Reductases->Reduced_Metabolites ROS Reactive Oxygen Species (ROS) Reduced_Metabolites->ROS Generates DNA_Damage DNA Damage ROS->DNA_Damage Causes Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Leads to

Caption: Proposed mechanism of antibacterial action for quinoxaline 1,4-di-N-oxides.

Data Presentation: Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) data for various quinoxaline derivatives against selected bacterial strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: MIC of Quinoxaline-5-Carboxamide Derivatives (5a-5p) [6]

CompoundEscherichia coli (MTCC 443)Pseudomonas aeruginosa (MTCC 424)Staphylococcus aureus (MTCC 96)Streptococcus pyogenes (MTCC 442)
5a 100100250100
5b 200250200250
5c 100200100200
5d 5010050100
5e 1005010050
5f 250100250100
5g 100250100250
5h 5010050100
5i 1005010050
5j 200100200100
5k 100200100200
5l 5010050100
5m 1005010050
5n 200100200100
5o 100200100200
5p 5010050100
Ciprofloxacin 25255050

Concentration in µg/mL

Table 2: MIC of Quinoxaline Derivatives against Methicillin-Resistant Staphylococcus aureus (MRSA) [7][8]

Antibacterial AgentMIC Range (µg/mL)MIC at which 56.7% of isolates were inhibitedMIC at which 63.3% of isolates were inhibited
Quinoxaline Derivative 1 - 84-
Vancomycin 1 - 8-4

This study revealed that most MRSA isolates were associated with low MICs (1–4 μg/mL) for the quinoxaline derivative compound, indicating promising efficacy against MRSA.[7][8]

Table 3: MIC of C-2 Amine-Substituted Quinoxaline Analogues (µg/mL) [9]

CompoundS. aureusB. subtilisMRSAE. coli
5m 4884
5n 816168
5o 16323216
5p 4884
Norfloxacin 2441

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[4]

Materials:

  • Quinoxaline compound stock solution (e.g., in DMSO)[4]

  • Sterile 96-well microtiter plates[4]

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution of Quinoxaline Compound:

    • Prepare a stock solution of the quinoxaline derivative, for example, by dissolving 0.0048 g in 3 mL of DMSO.[7]

    • Perform two-fold serial dilutions of the quinoxaline compound stock solution in CAMHB in the wells of a 96-well plate.[7] The concentration range can be set, for example, from 16 to 0.03 µg/mL.[7]

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the compound at which no visible growth is observed.

The general workflow for the Broth Microdilution Assay is depicted below.

Broth_Microdilution_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Quinoxaline Compound in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth and Determine MIC Incubate->Read_Results End End Read_Results->End Disc_Diffusion_Logic Compound_On_Disc Compound on Disc Diffusion Diffusion into Agar Compound_On_Disc->Diffusion Zone_of_Inhibition Zone of Inhibition Diffusion->Zone_of_Inhibition If active No_Zone No Zone of Inhibition Diffusion->No_Zone If inactive Interpretation_Active Interpretation: Antibacterial Activity Present Zone_of_Inhibition->Interpretation_Active Interpretation_Inactive Interpretation: No Antibacterial Activity No_Zone->Interpretation_Inactive

References

Application of Quinoxaline-5-carboxylic Acid in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-5-carboxylic acid serves as a versatile scaffold and a key intermediate in the synthesis of a variety of biologically active molecules for the agrochemical industry.[1] Its inherent chemical properties allow for diverse functionalization, leading to the development of novel herbicides, fungicides, and insecticides.[2][3] This document provides a comprehensive overview of the applications of quinoxaline derivatives in agrochemical research, with a focus on derivatives of this compound, alongside detailed experimental protocols and data.

Application Notes

The quinoxaline core, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal and agrochemical research due to its broad spectrum of biological activities.[4][5] Derivatives of quinoxaline have demonstrated potent fungicidal activity against significant plant pathogens, herbicidal effects through mechanisms such as protoporphyrinogen oxidase (PPO) inhibition, and insecticidal properties against various pests.[1][3][6]

Herbicidal Applications: Certain quinoxaline derivatives function as potent herbicides by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll and heme.[1][6][7][8] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, upon oxidation, generates reactive oxygen species that cause rapid cell membrane disruption and plant death.[7][9]

Fungicidal Applications: The quinoxaline scaffold has been successfully utilized to develop fungicides effective against a range of plant pathogenic fungi. For instance, certain derivatives have shown significant efficacy against Rhizoctonia solani, the causative agent of rice sheath blight, with activity surpassing that of some commercial fungicides.[10]

Insecticidal Applications: Research has also explored the insecticidal potential of quinoxaline derivatives. Specific modifications to the quinoxaline structure have yielded compounds with notable activity against pests such as Aphis craccivora (cowpea aphid).[11]

Antibacterial Applications against Plant Pathogens: Derivatives such as quinoxaline-5-carboxamides have been synthesized and evaluated for their antibacterial activity against various plant pathogenic bacteria.[11]

Quantitative Data Summary

The following tables summarize the biological activity of various quinoxaline derivatives from recent agrochemical research.

Table 1: Fungicidal Activity of Quinoxaline Derivatives

Compound IDTarget FungusEC50 (μg/mL)Reference CompoundEC50 (μg/mL) of Ref.Source
5jRhizoctonia solani8.54Azoxystrobin26.17[10]
5tRhizoctonia solani12.01Azoxystrobin26.17[10]

Table 2: Insecticidal Activity of Quinoxaline Derivatives

Compound IDTarget InsectLC50 (ppm)Source
26Aphis craccivora1.485[11]
27Aphis craccivora0.130[11]
28Aphis craccivora1.660[11]
37Aphis craccivora1.382[11]
38Aphis craccivora1.470[11]

Experimental Protocols

Protocol 1: Synthesis of Quinoxaline-5-carboxamide Derivatives

This protocol is adapted from the synthesis of novel quinoxaline-5-carboxamide derivatives for antibacterial screening.

Objective: To synthesize quinoxaline-5-carboxamide derivatives from a this compound precursor.

Materials:

  • Methyl 2,3-diaminobenzoate

  • Oxalic acid monohydrate

  • Thionyl chloride

  • Appropriate amine

  • Pivolyl chloride

  • Triethylamine (Et3N)

  • Dimethylformamide (DMF)

  • Dichloromethane

  • Water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate (Compound 2):

    • A mixture of methyl 2,3-diaminobenzoate and oxalic acid monohydrate is heated at 140°C.

    • The reaction progress is monitored by thin-layer chromatography (TLC).

    • Upon completion, the mixture is cooled, and the solid product is collected.

  • Chlorination to Methyl 2,3-dichloroquinoxaline-5-carboxylate (Compound 3):

    • Compound 2 is refluxed with thionyl chloride.

    • Excess thionyl chloride is removed under reduced pressure to yield the chloro derivative.

  • Amidation to form Quinoxaline-5-carboxamide Derivatives (Compound 5a-5p):

    • To a solution of the corresponding amine in DMF, add triethylamine and pivolyl chloride.

    • The chloroquinoxaline derivative (Compound 3) is then added to the reaction mixture.

    • The reaction is stirred for an additional hour.

    • The reaction medium is poured into water and extracted with dichloromethane.

    • The organic layer is dried and concentrated to yield the final quinoxaline-5-carboxamide product.

Protocol 2: In Vitro Antifungal Assay (Mycelial Growth Inhibition)

Objective: To evaluate the antifungal activity of synthesized quinoxaline derivatives against plant pathogenic fungi.

Materials:

  • Synthesized quinoxaline compounds

  • Target fungal strain (e.g., Rhizoctonia solani)

  • Potato Dextrose Agar (PDA) medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile petri dishes

  • Incubator

Procedure:

  • Preparation of Stock Solutions:

    • Dissolve the synthesized compounds in DMSO to a concentration of 10 mg/mL.

  • Preparation of Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 50-60°C.

    • Add the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μg/mL). A control plate should be prepared with DMSO only.

    • Pour the amended PDA into sterile petri dishes.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation:

    • Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the plate.

    • Calculate the percentage of mycelial growth inhibition using the formula:

      • Inhibition (%) = [(dc - dt) / dc] x 100

      • Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.

  • EC50 Determination:

    • The EC50 value (the concentration that causes 50% inhibition) is calculated by probit analysis of the inhibition data.

Visualizations

Signaling Pathway Diagram

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol & Membrane Glutamate Glutamate ALA 5-Aminolevulinate (ALA) Glutamate->ALA Porphobilinogen Porphobilinogen ALA->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III Protoporphyrinogen_IX Protoporphyrinogen IX Coproporphyrinogen_III->Protoporphyrinogen_IX Protoporphyrin_IX Protoporphyrin IX Protoporphyrinogen_IX->Protoporphyrin_IX PPO Accumulated_Proto_IX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_Proto_IX   Leakage Chlorophyll Chlorophyll Protoporphyrin_IX->Chlorophyll Heme_chloro Heme Protoporphyrin_IX->Heme_chloro Oxidized_Proto_IX Protoporphyrin IX Accumulated_Proto_IX->Oxidized_Proto_IX Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_Proto_IX->ROS + Light Membrane_Damage Cell Membrane Damage ROS->Membrane_Damage Quinoxaline Quinoxaline Derivative Quinoxaline->Protoporphyrinogen_IX Inhibition

Caption: Herbicidal action of quinoxaline derivatives via PPO inhibition.

Experimental Workflow Diagram

Agrochem_Workflow Start Start: this compound Synthesis Derivative Synthesis (e.g., Amidation, Esterification) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Bioassays Primary Biological Screening (Fungicidal, Herbicidal, Insecticidal) Purification->Bioassays Hit_ID Hit Identification Bioassays->Hit_ID Hit_ID->Synthesis Inactive Dose_Response Dose-Response & Potency (EC50 / LC50 Determination) Hit_ID->Dose_Response Active Lead_Opt Lead Optimization (Structure-Activity Relationship) Dose_Response->Lead_Opt Lead_Opt->Synthesis Mode_of_Action Mode of Action Studies Lead_Opt->Mode_of_Action End Lead Candidate Mode_of_Action->End

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Quinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Quinoxaline-5-carboxylic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the condensation reaction of 2,3-diaminobenzoic acid with a glyoxylic acid derivative. This reaction is a specific example of the classical approach to quinoxaline synthesis, which involves the reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1][2]

Q2: What are the key starting materials for the synthesis of this compound?

A2: The primary starting materials are 2,3-diaminobenzoic acid and glyoxylic acid. The purity of these starting materials is crucial for achieving a high yield and minimizing side products.

Q3: What are some potential side reactions or byproducts in this synthesis?

A3: A significant potential side reaction is the decarboxylation of the starting material, 2,3-diaminobenzoic acid, or the product, this compound, especially at elevated temperatures.[3][4] Other possible byproducts include the formation of benzimidazole derivatives if the dicarbonyl compound is impure or degrades.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC).[5] This allows for the determination of the optimal reaction time and helps to avoid the formation of degradation products due to prolonged reaction times or excessive heating.

Q5: What are the typical purification methods for this compound?

A5: The most common method for purifying solid organic compounds like this compound is recrystallization.[6][7][8] The choice of solvent for recrystallization is critical and should be determined experimentally to ensure high recovery of the pure product.

Troubleshooting Guides

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?

A: Low yields in quinoxaline synthesis can arise from several factors. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials:

  • Issue: The purity of 2,3-diaminobenzoic acid is critical. o-Phenylenediamines are susceptible to oxidation and can darken upon exposure to air, leading to impurities that can significantly lower the yield.

  • Solution: Use freshly purified 2,3-diaminobenzoic acid. If the starting material has darkened, it can be purified by recrystallization.

2. Suboptimal Reaction Conditions:

  • Issue: Temperature and reaction time are crucial parameters.[2] Excessively high temperatures can lead to the decarboxylation of the carboxylic acid group, while insufficient reaction time can result in incomplete conversion.

  • Solution:

    • Monitor the reaction progress using TLC to determine the optimal reaction time.

    • Optimize the reaction temperature. Many modern quinoxaline syntheses can be performed at room temperature with the appropriate catalyst.[9][10]

3. Inefficient Catalysis:

  • Issue: While the condensation can proceed without a catalyst, it often requires harsher conditions and results in lower yields. The choice of catalyst can significantly impact the reaction rate and yield.[2]

  • Solution:

    • Consider using a catalyst. A variety of catalysts have been shown to be effective for quinoxaline synthesis, including Brønsted acids (e.g., acetic acid), Lewis acids, and solid-supported catalysts.[11]

    • Screen different catalysts and catalyst loadings to find the optimal conditions for your specific reaction.

4. Solvent Effects:

  • Issue: The choice of solvent can influence the reaction rate and yield.

  • Solution: While ethanol and acetic acid are commonly used, greener solvents like water or solvent-free conditions have also been reported to be effective.[11] It is advisable to perform small-scale experiments to screen different solvents.

Data Presentation

The following tables summarize the effect of different catalysts and solvents on the yield of quinoxaline synthesis, based on general procedures for the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds.

Table 1: Effect of Different Catalysts on Quinoxaline Synthesis

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
None-Toluene2550[12]
AlCuMoVP100 mgToluene25292[12]
AlFeMoVP100 mgToluene25280[12]
Camphorsulfonic acid20EthanolRoom Temp.298[10]
Phenol20H2O:Ethanol (3:7)Room Temp.-High
Sulfated polyborate10 wt%Solvent-free800.2598[11]

Table 2: Effect of Different Solvents on Quinoxaline Synthesis (catalyzed by Camphorsulfonic acid)

SolventTime (h)Yield (%)Reference
Methanol250[10]
Acetonitrile265[10]
Ethanol/Water285[10]
Ethanol298[10]

Experimental Protocols

Protocol 1: Synthesis of 2,3-diaminobenzoic acid

This protocol is adapted from the synthesis of 2-amino-3-nitrobenzoic acid and subsequent reduction.

Step 1: Synthesis of 2-amino-3-nitrobenzoic acid

2-Chloro-3-nitrobenzoic acid (0.24 mol) is dissolved in ammonium hydroxide solution (120 mL) and the reaction mixture is stirred at 120°C in a sealed vessel for 7 hours. The reaction mixture is then diluted with water (250 mL) and acidified to pH 2 with hydrochloric acid. The precipitate formed is filtered off and dried in vacuo to yield 2-amino-3-nitrobenzoic acid.[13]

Step 2: Reduction of 2-amino-3-nitrobenzoic acid to 2,3-diaminobenzoic acid

A detailed, specific protocol for this reduction was not found in the search results. However, a general procedure for the reduction of a nitro group on a benzoic acid derivative involves the use of a reducing agent such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or a metal/acid combination like iron in acetic acid. The reaction progress should be monitored by TLC. After completion, the catalyst is filtered off, and the product is isolated by adjusting the pH to its isoelectric point to precipitate the amino acid.

Protocol 2: Synthesis of this compound (Representative Protocol)

This is a representative protocol based on general methods for quinoxaline synthesis.[5][9][10] Optimization of specific conditions may be required.

Materials:

  • 2,3-diaminobenzoic acid (1 mmol)

  • Glyoxylic acid (1 mmol)

  • Ethanol (5 mL)

  • Camphorsulfonic acid (0.2 mmol, 20 mol%) (optional, as catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2,3-diaminobenzoic acid (1 mmol) in ethanol (5 mL).

  • If using a catalyst, add camphorsulfonic acid (0.2 mmol) to the solution.

  • Add glyoxylic acid (1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-8 hours).

  • Upon completion, add cold water (5 mL) to the reaction mixture and continue stirring until a solid precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water and then dry it.

  • For further purification, recrystallize the crude product from a suitable solvent (e.g., ethanol, ethanol/water mixture).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis of this compound cluster_purification Purification start Start: 2,3-diaminobenzoic acid + Glyoxylic acid dissolve Dissolve in Ethanol start->dissolve add_catalyst Add Catalyst (optional) dissolve->add_catalyst reaction Stir at Room Temperature (Monitor by TLC) add_catalyst->reaction precipitation Add Cold Water to Precipitate reaction->precipitation filtration Vacuum Filtration precipitation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization from suitable solvent crude_product->recrystallization purified_product Pure this compound recrystallization->purified_product troubleshooting_yield start Low Yield of This compound check_purity Check Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok purify_sm Action: Purify Starting Materials (e.g., Recrystallization) purity_ok->purify_sm No optimize_conditions Optimize Reaction Conditions purity_ok->optimize_conditions Yes purify_sm->optimize_conditions conditions_ok Yield Improved? optimize_conditions->conditions_ok adjust_temp_time Action: Adjust Temperature and Reaction Time (TLC monitoring) conditions_ok->adjust_temp_time No evaluate_catalyst Evaluate Catalyst conditions_ok->evaluate_catalyst Yes adjust_temp_time->evaluate_catalyst catalyst_ok Yield Improved? evaluate_catalyst->catalyst_ok screen_catalysts Action: Screen Different Catalysts and Loadings catalyst_ok->screen_catalysts No screen_solvents Screen Solvents catalyst_ok->screen_solvents Yes screen_catalysts->screen_solvents end Improved Yield screen_solvents->end

References

Technical Support Center: Purification of Crude Quinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Quinoxaline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include starting materials, reagents, solvents, and byproducts from side reactions. For instance, the synthesis of quinoxalines can sometimes lead to the formation of benzimidazole derivatives as byproducts.[1] Over-oxidation during synthesis can also result in the formation of quinoxaline N-oxides.[1]

Q2: What is the recommended first step for purifying crude this compound?

A2: Recrystallization is often a good initial purification technique for crude this compound. The choice of solvent is crucial for successful recrystallization. A suitable solvent should dissolve the crude product well at elevated temperatures but poorly at room temperature or below.[2]

Q3: How can I remove colored impurities from my this compound sample?

A3: Colored impurities, which are often highly conjugated compounds, can frequently be removed by treating a solution of the crude product with activated charcoal.[3] Typically, 1-2% by weight of activated charcoal is added to a hot solution of the compound, the mixture is briefly heated and swirled, and then the charcoal is removed by hot gravity filtration.[3]

Q4: My purified this compound has low solubility. What can I do?

A4: this compound is described as being slightly soluble in water.[4] Its solubility will vary in different organic solvents. For purification techniques like column chromatography, if the compound has low solubility in the chromatography solvents, it may precipitate on the column.[3] In such cases, the sample can be loaded onto the column by pre-adsorbing it onto a small amount of silica gel.[3]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solute is too soluble in the chosen solvent.Use a lower-boiling point solvent. Use a solvent in which the compound is less soluble.
No crystal formation upon cooling The solution is not supersaturated. The compound is too soluble in the solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Partially evaporate the solvent to increase the concentration. Cool the solution in an ice bath.
Low recovery of purified product The compound has significant solubility in the cold solvent. Too much solvent was used for recrystallization.Use a minimal amount of hot solvent to dissolve the crude product. Cool the solution thoroughly in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Thin-Layer Chromatography (TLC) and Column Chromatography Issues
Problem Possible Cause Solution
Streaking on the TLC plate The sample is too concentrated. The compound is highly polar and interacts strongly with the silica gel. The compound is acidic.Dilute the sample before spotting. Add a small amount of a more polar solvent (e.g., methanol) to the developing solvent. Add a small amount of acetic acid to the eluent to suppress ionization.
Compound remains at the baseline on TLC The eluent is not polar enough.Increase the polarity of the eluent by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Product co-elutes with an impurity during column chromatography The chosen solvent system lacks the necessary selectivity.Experiment with different solvent systems on TLC to achieve better separation (a ΔRf > 0.2 is desirable).[3] Consider using a different stationary phase, such as alumina or reverse-phase silica.[3]
Product precipitates on the column The compound has low solubility in the eluent.Pre-adsorb the crude product onto a small amount of silica gel before loading it onto the column.[3] Choose a solvent system in which the compound is more soluble.
Compound is unstable on silica gel Some quinoxaline derivatives can be sensitive to the acidic nature of silica gel.[3]Deactivate the silica gel by flushing the column with a solvent system containing a small amount of triethylamine (1-3%).[3] Alternatively, use a different stationary phase like alumina.[3]

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: Choose a solvent in which this compound has high solubility at an elevated temperature and low solubility at room temperature. This is often determined empirically through small-scale trials.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. If necessary, add small additional portions of the hot solvent to achieve complete dissolution.

  • Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal (1-2% by weight of the compound).[3] Reheat the mixture for a few minutes.

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature to allow for the formation of well-defined crystals. Subsequently, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Based on TLC analysis, select an appropriate stationary phase (e.g., silica gel, alumina) and a solvent system (eluent) that provides good separation of this compound from its impurities.

  • Column Packing: Pack a chromatography column with the chosen stationary phase slurried in the eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the column. If solubility is an issue, pre-adsorb the sample onto a small amount of silica gel and load the resulting powder onto the column.[3]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds with different polarities.[3]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent by rotary evaporation to obtain the purified product.

Visualizations

Purification_Troubleshooting start Crude this compound recrystallization Attempt Recrystallization start->recrystallization is_pure_recryst Is the product pure? recrystallization->is_pure_recryst end_product Pure this compound is_pure_recryst->end_product Yes tlc_analysis Analyze by TLC is_pure_recryst->tlc_analysis No column_chrom Perform Column Chromatography is_pure_column Is the product pure? column_chrom->is_pure_column good_separation Good separation on TLC? tlc_analysis->good_separation good_separation->column_chrom Yes optimize_solvent Optimize TLC solvent system good_separation->optimize_solvent No optimize_solvent->tlc_analysis is_pure_column->end_product Yes further_purification Consider alternative techniques (e.g., Preparative HPLC) is_pure_column->further_purification No

Caption: A workflow for troubleshooting the purification of this compound.

TLC_Troubleshooting start TLC Analysis Issue streaking Streaking Spot start->streaking baseline Spot at Baseline start->baseline solvent_front Spot at Solvent Front start->solvent_front co_elution Co-elution of Spots start->co_elution solution_streaking Dilute sample Add polar modifier to eluent Add acid to eluent streaking->solution_streaking solution_baseline Increase eluent polarity baseline->solution_baseline solution_solvent_front Decrease eluent polarity solvent_front->solution_solvent_front solution_co_elution Change solvent system Try different stationary phase co_elution->solution_co_elution

References

Common side products in the synthesis of Quinoxaline-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Quinoxaline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when synthesizing this compound from 3,4-diaminobenzoic acid and glyoxal?

A1: The most prevalent side product is the corresponding decarboxylated quinoxaline.[1][2][3][4] This occurs due to the thermal instability of the starting material, 3,4-diaminobenzoic acid, which can lose carbon dioxide at elevated temperatures.[1][2][3][4]

Q2: I am observing a significant amount of a benzimidazole derivative in my reaction mixture. What is the likely cause?

A2: The formation of a benzimidazole byproduct often indicates impurities in your 1,2-dicarbonyl compound (e.g., glyoxal). If the dicarbonyl reagent has degraded or contains aldehyde impurities, these can react with the o-phenylenediamine starting material to form benzimidazoles. To mitigate this, ensure the purity of your dicarbonyl compound, potentially through purification methods like distillation or recrystallization, and consider running the reaction under an inert atmosphere to prevent oxidative degradation.

Q3: My characterization data suggests the presence of a quinoxaline N-oxide. How can I prevent its formation?

A3: Quinoxaline N-oxides can form due to over-oxidation of the quinoxaline ring. This is more likely to occur with prolonged reaction times at high temperatures in the presence of an oxidizing agent, including atmospheric oxygen. To avoid this, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and to carefully control the reaction time and temperature.

Q4: The reaction appears incomplete, and I suspect the presence of a dihydroquinoxaline intermediate. How can I drive the reaction to completion?

A4: The formation of a stable dihydroquinoxaline intermediate suggests that the final oxidation step to the aromatic quinoxaline is not complete. Often, simply exposing the reaction mixture to air and stirring for an extended period can facilitate the oxidation. If this is not effective, introducing a mild oxidant may be necessary.

Troubleshooting Guide: Minimizing Side Product Formation

This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of this compound.

Troubleshooting_Quinoxaline_Synthesis start Start: Synthesis of This compound check_purity Analyze Crude Product (e.g., LC-MS, NMR) start->check_purity identify_side_product Identify Major Side Product(s) check_purity->identify_side_product decarboxylated Decarboxylated Quinoxaline identify_side_product->decarboxylated Carboxylic acid group absent benzimidazole Benzimidazole Derivative identify_side_product->benzimidazole Unexpected heterocyclic signals n_oxide Quinoxaline N-oxide identify_side_product->n_oxide Mass spec shows M+16 dihydroquinoxaline Dihydroquinoxaline identify_side_product->dihydroquinoxaline Incomplete aromatization signals solution_decarboxylation Action: - Lower reaction temperature - Reduce reaction time - Use protected 3,4-diaminobenzoic acid (e.g., methyl ester or Boc-protected) decarboxylated->solution_decarboxylation solution_benzimidazole Action: - Purify 1,2-dicarbonyl reagent - Run reaction under inert atmosphere benzimidazole->solution_benzimidazole solution_n_oxide Action: - Run reaction under inert atmosphere - Avoid harsh oxidizing conditions n_oxide->solution_n_oxide solution_dihydroquinoxaline Action: - Stir reaction open to air post-condensation - Introduce a mild oxidant dihydroquinoxaline->solution_dihydroquinoxaline end Pure this compound solution_decarboxylation->end solution_benzimidazole->end solution_n_oxide->end solution_dihydroquinoxaline->end

Caption: Troubleshooting workflow for the synthesis of this compound.

Data on Side Product Formation

The formation of the decarboxylated side product is highly dependent on the reaction temperature and time. The following table summarizes the yields of 2,3-diarylquinoxaline-6-carboxylic acid and its corresponding decarboxylated side product at various temperatures.

Reaction Temperature (°C)Reaction Time (min)Yield of Carboxylic Acid (%)Yield of Decarboxylated Side Product (%)
15030869
17030829
200107810
23057215

Data adapted from a study on the hydrothermal synthesis of 2,3-diarylquinoxaline carboxylic acids.[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Disubstituted this compound

This protocol is a general method for the condensation of 3,4-diaminobenzoic acid with a 1,2-dicarbonyl compound.

Materials:

  • 3,4-diaminobenzoic acid

  • 1,2-dicarbonyl compound (e.g., glyoxal, benzil)

  • Ethanol or acetic acid

  • Water

Procedure:

  • Dissolve 3,4-diaminobenzoic acid (1 equivalent) in a minimal amount of hot ethanol or acetic acid.

  • Add the 1,2-dicarbonyl compound (1 equivalent) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol and then water.

  • If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.

  • Filter the crude product and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

Protocol 2: Minimizing Decarboxylation using Methyl 3,4-diaminobenzoate

This method avoids the decarboxylation side product by using the methyl ester of 3,4-diaminobenzoic acid, followed by a subsequent hydrolysis step.[3][4]

Step 1: Quinoxaline Formation

  • Follow the procedure in Protocol 1, substituting methyl 3,4-diaminobenzoate for 3,4-diaminobenzoic acid.

  • After the reaction and workup, you will obtain the methyl ester of the desired this compound.

Step 2: Ester Hydrolysis

  • Suspend the methyl ester product in a mixture of methanol and water.

  • Add an excess of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux.

  • Monitor the hydrolysis by TLC until all the starting material is consumed.

  • Cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry to yield the pure this compound.

Reaction Pathway Visualization

The following diagram illustrates the reaction pathway for the synthesis of this compound and the competing decarboxylation side reaction.

Reaction_Pathway cluster_reactants Reactants cluster_products Products 3,4-diaminobenzoic_acid 3,4-diaminobenzoic acid quinoxaline_acid This compound 3,4-diaminobenzoic_acid->quinoxaline_acid + Glyoxal (Condensation) decarboxylated_quinoxaline Decarboxylated Quinoxaline 3,4-diaminobenzoic_acid->decarboxylated_quinoxaline - CO2 (Decarboxylation Side Reaction) glyoxal Glyoxal glyoxal->quinoxaline_acid

Caption: Reaction scheme showing the formation of the desired product and the decarboxylated side product.

References

Technical Support Center: Optimization of Reaction Conditions for Quinoxaline-5-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of Quinoxaline-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for derivatizing this compound?

A1: The most common derivatization methods for this compound involve the modification of the carboxylic acid group to form esters or amides. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amidation involves the reaction of the carboxylic acid with a primary or secondary amine, often facilitated by a coupling agent to form a stable amide bond.

Q2: I am observing a low yield in my derivatization reaction. What are the potential causes and solutions?

A2: Low yields in the derivatization of this compound can stem from several factors:

  • Incomplete reaction: The reaction may not have reached completion. Consider extending the reaction time or increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) is recommended.

  • Purity of starting materials: Impurities in this compound, the alcohol/amine, or solvents can interfere with the reaction. Ensure high-purity reagents are used.

  • Inefficient activation of the carboxylic acid (for amidation): The choice and amount of coupling agent are crucial for amide bond formation. Consider screening different coupling agents such as HBTU, TBTU, or using a combination of DCC and DMAP.[1]

  • Suboptimal reaction conditions: The solvent, temperature, and catalyst concentration can significantly impact the yield. It is advisable to perform small-scale optimization experiments to determine the ideal conditions for your specific substrate.

Q3: How can I minimize the formation of side products during the derivatization?

A3: Side product formation can be minimized by carefully controlling the reaction conditions:

  • Temperature control: For thermally sensitive substrates, running the reaction at a lower temperature, even if it requires a longer reaction time, can reduce the formation of degradation products.

  • Inert atmosphere: For air-sensitive reagents or intermediates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and related side reactions.

  • Choice of solvent: The solvent should be inert to the reactants and intermediates. Common solvents for such derivatizations include dichloromethane (DCM), dimethylformamide (DMF), and acetonitrile.

  • Stoichiometry: Precise control of the reactant ratios is important. An excess of one reactant may lead to the formation of undesired byproducts.

Q4: What are the recommended methods for purifying this compound derivatives?

A4: Purification of quinoxaline derivatives is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization depends on the polarity of the compound. For column chromatography, silica gel is a common stationary phase, and the eluent system should be tailored to the polarity of the product.

Q5: Which analytical techniques are suitable for characterizing the final derivatized product?

A5: The structure and purity of the synthesized this compound derivatives can be confirmed using a combination of standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to elucidate the chemical structure.

  • Mass Spectrometry (MS) to confirm the molecular weight.

  • Infrared (IR) spectroscopy to identify functional groups.

  • High-Performance Liquid Chromatography (HPLC) to assess purity.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound
  • Problem: this compound is poorly soluble in many common organic solvents, leading to a heterogeneous reaction mixture and potentially low yields.

  • Possible Cause: The inherent crystalline nature and polarity of the molecule.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. Aprotic polar solvents like DMF or DMSO might be effective.

    • Co-solvent System: Use a mixture of solvents to improve solubility. For example, a small amount of DMF in DCM.

    • Temperature Increase: Gently warming the reaction mixture can sometimes improve solubility. However, be cautious of potential degradation at higher temperatures.

    • Salt Formation: Temporarily converting the carboxylic acid to a more soluble salt with a non-nucleophilic base might be an option, depending on the subsequent reaction chemistry.

Issue 2: Amidation Reaction with Anilines is Sluggish
  • Problem: The reaction between this compound and aniline derivatives is slow or does not proceed to completion.

  • Possible Cause: Anilines are generally weak nucleophiles, especially if they contain electron-withdrawing groups.

  • Troubleshooting Steps:

    • Activate the Carboxylic Acid: Convert the carboxylic acid to a more reactive intermediate.

      • Acid Chloride Formation: Use reagents like thionyl chloride (SOCl₂) or oxalyl chloride to form the acid chloride, which will then readily react with the aniline.[2]

      • Coupling Agents: Employ more potent coupling agents. A combination of a carbodiimide (like DCC or EDC) with an additive (like HOBt or DMAP) can be effective.[1] For particularly difficult couplings, stronger reagents like HATU or PyBOP might be necessary.

    • Increase Reaction Temperature: Heating the reaction mixture can often overcome the activation energy barrier. Microwave irradiation can also be an effective method to accelerate the reaction.

    • Use a Stronger Base: In coupling reactions, a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to neutralize the acid formed and drive the reaction forward. Ensure an adequate amount of base is present.

Data Presentation

Table 1: Optimization of Amidation of this compound with Various Amines

EntryAmineCoupling AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1AnilineHBTUDIEADMFRT4-5Moderate
2BenzylamineT3PEt₃NDCMRT6-12Good
3PiperidineHATUEt₃NMethanolRT1High
44-FluoroanilinePivaloyl ChlorideTEADCMRT1Good

Note: Yields are qualitative and based on literature for similar reactions. "Moderate", "Good", and "High" indicate a general trend and actual yields may vary.

Table 2: Conditions for Esterification of Carboxylic Acids

EntryAlcoholCatalystSolventTemp. (°C)Time (h)Yield (%)
1MethanolPOCl₃MethanolRT2>90
2EthanolH₂SO₄ (conc.)EthanolReflux4-8Variable
3tert-ButanolDCC/DMAPDichloromethaneRT376-81
4PropanolNb₂O₅TolueneReflux6High

Note: This table presents general conditions for esterification of carboxylic acids and can be adapted for this compound. Yields are based on literature reports for various carboxylic acids.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for Amidation of this compound
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Addition of Reagents: Add the coupling agent (e.g., HBTU, 1.1 eq.) and a non-nucleophilic base (e.g., DIEA, 2.0 eq.).

  • Activation: Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.1 eq.) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired amide.

Protocol 2: General Procedure for Fischer Esterification of this compound
  • Reactant Preparation: In a round-bottom flask, suspend or dissolve this compound (1.0 eq.) in an excess of the desired alcohol, which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can range from several hours to overnight.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude ester by column chromatography or recrystallization.

Mandatory Visualization

experimental_workflow cluster_synthesis Derivatization of this compound cluster_workup Work-up & Purification cluster_analysis Characterization start This compound reagents Add Alcohol/Amine, Catalyst/Coupling Agent, Solvent start->reagents 1. Preparation reaction Reaction (Stirring, Heating/Reflux) reagents->reaction 2. Reaction Setup monitoring Monitor Progress (TLC) reaction->monitoring 3. Monitoring quench Quench Reaction monitoring->quench 4. Completion extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Evaporation drying->concentration purification Purification (Column Chromatography or Recrystallization) concentration->purification characterization NMR, MS, IR, HPLC purification->characterization final_product Pure Derivatized Product characterization->final_product

Caption: Experimental workflow for the derivatization of this compound.

NFkB_Signaling_Pathway stimuli Stimuli (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimuli->receptor IKK_complex IKK Complex receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex (Inactive) IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_NFkB->NFkB_active releases proteasome Proteasomal Degradation IkB_p->proteasome ubiquitination nucleus Nucleus NFkB_active->nucleus translocates to DNA DNA (κB sites) NFkB_active->DNA binds to transcription Gene Transcription (Inflammatory Genes) translocation Nuclear Translocation DNA->transcription activates Qx28 Quinoxaline-5-carboxylic acid (Qx28) Qx28->IKK_complex inhibits

References

Troubleshooting guide for the synthesis of quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing quinoxaline derivatives?

The most prevalent and classic method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine (or a substituted analogue) and a 1,2-dicarbonyl compound.[1][2][3] This method, first reported by Hinsberg and Körner in 1884, is widely used due to its versatility and the ready availability of starting materials.[2] However, traditional protocols often require high temperatures, strong acid catalysts, and long reaction times, which can lead to lower yields and the formation of side products.[1][2][3] Modern variations of this method often employ milder conditions, various catalysts, and alternative energy sources like microwave irradiation to improve efficiency and yield.[3][4][5]

Q2: My quinoxaline synthesis is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in quinoxaline synthesis can be attributed to several factors. The primary culprits are often suboptimal reaction conditions, inefficient catalysis, or poor quality of starting materials.[6][7]

Troubleshooting Steps for Low Yield:

  • Optimize Reaction Conditions: Temperature and reaction time are critical parameters. While some traditional methods require refluxing, many modern protocols with appropriate catalysts can achieve high yields at room temperature.[6] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product decomposition from prolonged heating.[6]

  • Catalyst Selection: The choice of catalyst can significantly impact the reaction's success. While the condensation can proceed without a catalyst, it often necessitates harsher conditions.[6] A wide array of catalysts, including acid catalysts (e.g., p-toluene sulfonic acid), metal catalysts (e.g., Ni-nanoparticles, copper sulfate, lead chloride), and greener catalysts (e.g., alumina-supported heteropolyoxometalates, polymer-supported sulphanilic acid), have been shown to improve yields under milder conditions.[1][4][8][9][10]

  • Purity of Starting Materials: The purity of the o-phenylenediamine is particularly important, as it can oxidize and darken upon exposure to air, leading to impurities and reduced yields.[6] Using freshly purified o-phenylenediamine is advisable. Similarly, the 1,2-dicarbonyl compound should be checked for impurities, such as corresponding aldehydes, which can lead to side reactions.[11]

  • Solvent Choice: The reaction solvent can influence the outcome. Screening different solvents may be necessary to find the optimal one for your specific substrates.[7] Greener protocols have demonstrated high efficiency using solvents like ethanol or water.[11]

Q3: I am observing a significant amount of a benzimidazole derivative as a byproduct. How can I prevent this?

The formation of benzimidazole byproducts is a common issue in quinoxaline synthesis.[11] This side reaction typically occurs when the o-phenylenediamine reacts with an aldehyde or carboxylic acid impurity present in the 1,2-dicarbonyl starting material.[11]

Strategies to Minimize Benzimidazole Formation:

  • Assess Dicarbonyl Purity: Before beginning the synthesis, verify the purity of the 1,2-dicarbonyl compound using techniques like NMR or GC-MS. If aldehyde impurities are detected, purify the reagent by recrystallization or chromatography.[11]

  • Modify Reaction Conditions: In some cases, adjusting the reaction conditions, such as using a milder catalyst or lower temperature, can favor the formation of the desired quinoxaline over the benzimidazole byproduct.

Q4: My characterization data suggests the presence of a quinoxaline N-oxide. How is this formed and how can I avoid it?

Quinoxaline N-oxides can form through over-oxidation of the quinoxaline ring.[11] This can happen if the reaction conditions are too harsh or if an oxidizing agent is inadvertently present.[11]

Preventing N-Oxide Formation:

  • Control the Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, especially during prolonged reactions at elevated temperatures.[11]

  • Avoid Strong Oxidizing Agents: Ensure that no strong oxidizing agents are introduced into the reaction mixture unless they are a required part of a specific synthetic route.[11]

Q5: The reaction seems to stop at a dihydroquinoxaline intermediate. How can I promote the final oxidation to the desired quinoxaline?

The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step is incomplete.[11] This is more common when the reaction is performed under non-oxidizing conditions.

Promoting Final Oxidation:

  • Introduce a Mild Oxidant: Often, simply exposing the reaction mixture to air by stirring it open to the atmosphere for a period after the initial condensation can be sufficient to oxidize the dihydroquinoxaline to the aromatic product.[11]

  • Catalyst Choice: Certain catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[11]

Experimental Protocols & Data

Key Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a general and efficient procedure for the synthesis of 2,3-diphenylquinoxaline using a recyclable catalyst at room temperature.[1]

Materials:

  • o-Phenylenediamine (1 mmol, 108 mg)

  • Benzil (1 mmol, 210 mg)

  • Toluene (8 mL)

  • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[1][11]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

  • Add the catalyst to the mixture.

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[1][11]

Data Presentation: Effect of Catalyst on Quinoxaline Yield

The following table summarizes the effect of different catalysts on the yield of 2,3-diphenylquinoxaline from the reaction of o-phenylenediamine and benzil.

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
1NoneToluene2520[1]
2Alumina (Support)Toluene2520[1]
3AlCuMoVPToluene25292[1]
4AlFeMoVPToluene25280[1]
5Iodine (5 mol%)Ethanol/Water (1:1)50 (Microwave)2-3 min94[5]
6Polymer Supported Sulphanilic AcidEthanolReflux35 min90[9]
7Polymer Supported Sulphanilic AcidEthanolRoom Temp40 min88[9]

Visualizations

Experimental Workflow for Quinoxaline Synthesis

G cluster_start Starting Materials A o-Phenylenediamine C Reaction Setup (Solvent + Catalyst) A->C B 1,2-Dicarbonyl Compound B->C D Reaction at Specified Temperature C->D E Monitor by TLC D->E F Reaction Complete? E->F F->D No G Workup (Filtration, Extraction) F->G Yes H Purification (Recrystallization/ Chromatography) G->H I Pure Quinoxaline Derivative H->I G cluster_reactants Reactants cluster_impurities Impurities OPD o-Phenylenediamine Intermediate Dihydroquinoxaline Intermediate OPD->Intermediate Benzimidazole Benzimidazole (Byproduct) OPD->Benzimidazole DC 1,2-Dicarbonyl Compound DC->Intermediate Aldehyde Aldehyde/ Carboxylic Acid Aldehyde->Benzimidazole Reaction with Impurity Product Quinoxaline (Desired Product) Intermediate->Product Oxidation N_Oxide Quinoxaline N-Oxide (Byproduct) Product->N_Oxide Over-oxidation

References

Technical Support Center: Efficient Synthesis of Quinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Quinoxaline-5-carboxylic acid, with a special focus on catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis of quinoxaline derivatives, including this compound.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in quinoxaline synthesis can stem from several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Choice and Activity: The selection of an appropriate catalyst is crucial.[1] For the synthesis of quinoxaline derivatives, a variety of catalysts have been successfully employed, including organocatalysts like camphorsulfonic acid (CSA), metal catalysts such as copper sulfate (CuSO₄·5H₂O) and palladium acetate (Pd(OAc)₂), and heterogeneous catalysts like alumina-supported heteropolyoxometalates.[2][3] Ensure your catalyst is active and consider screening different types to find the optimal one for your specific substrates. For instance, CSA has been shown to be an efficient organocatalyst for the synthesis of quinoxaline derivatives at room temperature with high yields.[3]

  • Reaction Conditions: The classic synthesis often requires high temperatures and long reaction times.[1][2] Modern methods often utilize milder conditions.[1] Consider optimizing the temperature, reaction time, and solvent. Ethanol is often reported as a green and effective solvent.[3]

  • Purity of Starting Materials: Impurities in your starting materials, such as the o-phenylenediamine and the α-keto acid (or a related 1,2-dicarbonyl compound), can lead to side reactions and significantly lower the yield of the desired product.[1] Ensure the purity of your reactants before starting the reaction.

  • Atmosphere: Some reactions may be sensitive to air. While many modern procedures are performed under aerobic conditions, it is worth considering if an inert atmosphere (e.g., argon or nitrogen) could improve the yield, especially if you are using catalysts that are prone to oxidation.

Q2: I am observing the formation of significant side products. How can I minimize them?

A2: The formation of side products is a common challenge. Here are some strategies to enhance the selectivity of your reaction:

  • Catalyst Selection: The catalyst can greatly influence the reaction pathway. Some catalysts may favor the formation of the desired quinoxaline derivative over other potential products. For example, the use of specific catalysts like CuH₂PMo₁₁VO₄₀ supported on alumina has shown high selectivity in quinoxaline synthesis.[2]

  • Reaction Temperature: Running the reaction at an optimal temperature can minimize the formation of undesired byproducts. It is advisable to perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Many modern protocols report successful synthesis at room temperature.[2][3]

  • Stoichiometry of Reactants: Carefully controlling the molar ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound is important. An excess of one reactant might lead to the formation of side products.

Q3: The reaction time is too long. How can I accelerate the synthesis of this compound?

A3: Long reaction times can be a significant drawback. To shorten the reaction duration, consider the following:

  • Catalyst Choice: The catalytic activity plays a direct role in the reaction rate. Screening for a more active catalyst is a primary step. For instance, catalysts like camphorsulfonic acid have been reported to facilitate reactions in as little as 2-8 hours at room temperature.[3]

  • Microwave Irradiation: The use of microwave-assisted synthesis has been shown to significantly reduce reaction times in the synthesis of quinoxaline derivatives.[4]

  • Temperature: While aiming for mild conditions, a moderate increase in temperature can sometimes significantly speed up the reaction without compromising the yield.

Q4: Is it possible to use a reusable catalyst for a more sustainable process?

A4: Yes, several studies have focused on developing green and sustainable methods for quinoxaline synthesis using recyclable catalysts. Heterogeneous catalysts, such as alumina-supported heteropolyoxometalates and zeolites, are particularly advantageous as they can be easily recovered by filtration and reused multiple times without a significant loss of activity.[2][3]

Catalyst Performance in Quinoxaline Synthesis

The following table summarizes the performance of various catalysts in the synthesis of quinoxaline derivatives, providing a comparative overview of their efficiency.

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
AlCuMoVPo-phenylenediamine, benzilToluene25292[2]
AlFeMoVPo-phenylenediamine, benzilToluene25280[2]
Camphorsulfonic acid (20 mol%)o-phenylenediamine, benzilEthanolRoom Temp.298[3]
Phenol (20 mol%)Benzene-1,2-diamine, benzilEtOH/H₂ORoom Temp.-Good[5]
Cu-Al-2o-phenylenediamines, terminal alkynes-60-95[6]
CrCl₂·6H₂Oo-phenylenediamine derivatives, aromatic 1,2-diketoneEthanolRoom Temp.-High[7]
PbBr₂o-phenylenediamine derivatives, aromatic 1,2-diketoneEthanolRoom Temp.-High[7]
CuSO₄·5H₂Oo-phenylenediamine derivatives, aromatic 1,2-diketoneEthanolRoom Temp.-High[7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of quinoxaline derivatives.

Protocol 1: Synthesis of 2,3-Diphenylquinoxaline using Alumina-Supported Heteropolyoxometalate (AlCuMoVP) Catalyst[2]
  • Reactant Preparation: In a round-bottom flask, add o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol).

  • Solvent and Catalyst Addition: Add 8 mL of toluene to the flask, followed by the addition of 0.1 g of the AlCuMoVP catalyst.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, separate the insoluble catalyst by filtration.

  • Purification: Dry the filtrate over anhydrous Na₂SO₄, evaporate the solvent, and purify the product by recrystallization from ethanol.

Protocol 2: Synthesis of Quinoxaline Derivatives using Camphorsulfonic Acid (CSA) as an Organocatalyst[3]
  • Reactant and Catalyst Mixing: In a suitable reaction vessel, prepare a solution of a 1,2-dicarbonyl compound (1 mmol) and a 1,2-diamine (1 mmol) in 5 mL of ethanol.

  • Catalyst Addition: Add 20 mol% of camphorsulfonic acid (CSA) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 2-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, add 5 mL of cold water to the reaction mixture and continue stirring until a solid precipitate forms.

  • Purification: Filter the solid product, wash it with water, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps and relationships in the synthesis of this compound.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Work-up & Purification o_phenylenediamine o-Phenylenediamine Derivative mixing Mixing in Solvent (e.g., Ethanol) o_phenylenediamine->mixing keto_acid α-Keto Acid keto_acid->mixing catalyst_addition Catalyst Addition (e.g., CSA) mixing->catalyst_addition stirring Stirring at Room Temperature catalyst_addition->stirring monitoring TLC Monitoring stirring->monitoring filtration Filtration / Extraction monitoring->filtration Reaction Complete purification Recrystallization filtration->purification product Quinoxaline-5-carboxylic Acid purification->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials start Low Yield or Side Products catalyst_choice Screen Different Catalysts start->catalyst_choice catalyst_activity Check Catalyst Activity start->catalyst_activity optimize_temp Optimize Temperature start->optimize_temp optimize_time Optimize Reaction Time start->optimize_time optimize_solvent Optimize Solvent start->optimize_solvent check_purity Verify Reactant Purity start->check_purity improve_yield Improved Yield & Purity catalyst_choice->improve_yield Improves Yield catalyst_activity->improve_yield optimize_temp->improve_yield optimize_time->improve_yield optimize_solvent->improve_yield check_purity->improve_yield

Caption: Troubleshooting logic for low yield and side product formation in quinoxaline synthesis.

References

Decarboxylation of Quinoxaline-5-carboxylic acid: prevention and control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with quinoxaline-5-carboxylic acid. The information is designed to help prevent and control its decarboxylation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound decarboxylation?

A1: The primary cause of decarboxylation is exposure to high temperatures. Aromatic carboxylic acids, including this compound, can lose carbon dioxide (CO₂) when heated, leading to the formation of quinoxaline. This process can be accelerated in the presence of certain catalysts or under specific pH conditions. One study on a related compound, 6,7-dimethyl-2-carboxamidoquinoxaline-3-carboxylic acid, demonstrated that decarboxylation occurred upon fusion with aromatic aldehydes, a process involving high heat.[1][2]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure stability and prevent degradation, this compound should be stored under controlled conditions. Supplier recommendations vary slightly, but a consensus points towards cool and dry storage. One supplier suggests storage at 0-8°C, while another recommends sealing in a dry place at room temperature.[3][4] The safety data sheet (SDS) advises keeping containers tightly closed in a dry, cool, and well-ventilated place.[5] To minimize the risk of degradation, storing at refrigerated temperatures (2-8°C) in a tightly sealed container is the most prudent approach.

Q3: Is this compound stable in aqueous solutions?

A3: While specific data on the aqueous stability of this compound is limited, a study on derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides showed that they were quite stable in aqueous solutions, with slow degradation (not exceeding 10%) observed after 7 days at 37°C.[6] However, it is important to note that the stability of this compound in aqueous solutions can be pH-dependent. At elevated temperatures, aqueous environments, particularly under acidic or basic conditions, may facilitate decarboxylation. A study on the synthesis of 2,3-diarylquinoxaline-6-carboxylic acids in high-temperature water highlighted that decarboxylation is a significant side reaction.[7]

Q4: Which solvents are recommended for reactions involving this compound to minimize decarboxylation?

A4: The choice of solvent is critical in controlling decarboxylation. For reactions that do not require high temperatures, a range of aprotic solvents with appropriate polarity to dissolve the reactants is suitable. Polar aprotic solvents like DMF and DMSO can be effective but may require careful temperature control as they have high boiling points.[8] For reactions that can be performed at lower temperatures, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) may be suitable. It is crucial to use dry solvents, as the presence of water can sometimes facilitate side reactions.[8]

Q5: How can I monitor for decarboxylation during my experiment?

A5: Decarboxylation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC). By taking aliquots from the reaction mixture at different time points, you can track the disappearance of the starting material (this compound) and the appearance of the decarboxylated product (quinoxaline). Developing an HPLC method with UV detection is a reliable way to quantify the extent of decarboxylation.[9][10] For a quicker qualitative assessment, TLC can be used to visualize the formation of the less polar quinoxaline product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of desired product and presence of a non-polar byproduct. The reaction temperature may be too high, causing decarboxylation of the starting material.- Lower the reaction temperature. - If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and decarboxylation. - Consider using microwave irradiation for shorter reaction times at controlled temperatures.[11]
Inconsistent reaction outcomes. The stability of this compound may be compromised by the solvent or pH of the reaction mixture.- Ensure the use of dry, high-purity solvents.[8] - Avoid strongly acidic or basic conditions if possible, as these may catalyze decarboxylation at elevated temperatures. - If a base is required (e.g., for amide coupling), use a non-nucleophilic organic base at the lowest effective temperature.
Formation of unexpected side products. This compound may be incompatible with other reagents, particularly strong oxidizing agents or strong bases.[5]- Review the compatibility of all reagents. - Avoid the use of strong oxidizing agents and strong bases where possible.
Degradation of starting material upon storage. Improper storage conditions.- Store this compound in a tightly sealed container in a refrigerator (2-8°C).[3][5] - Protect from light and moisture.

Experimental Protocols

Protocol: Amide Coupling with this compound Using HATU

This protocol provides a method for amide bond formation while minimizing the risk of decarboxylation.

Materials:

  • This compound

  • Amine of choice

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon supply

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1 equivalent).

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 equivalents).

  • Stir the reaction mixture at room temperature (20-25°C).

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Note: Maintaining a low reaction temperature is crucial. If the reaction is sluggish at room temperature, gentle heating to 40-50°C can be attempted, but with careful monitoring for any signs of decarboxylation.

Visualizations

Decarboxylation_Pathway quinoxaline_acid This compound transition_state Transition State quinoxaline_acid->transition_state Heat (Δ) High Temperature quinoxaline Quinoxaline transition_state->quinoxaline co2 CO₂ transition_state->co2 Loss of CO₂

Caption: Decarboxylation of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve this compound and amine in anhydrous DMF start->dissolve add_reagents Add HATU and DIPEA at room temperature dissolve->add_reagents prepare_hatu Prepare HATU solution prepare_hatu->add_reagents monitor Monitor reaction by TLC/LC-MS add_reagents->monitor workup Aqueous work-up (DCM, NaHCO₃, Brine) monitor->workup purify Column Chromatography workup->purify end End purify->end

Caption: Workflow for Amide Coupling.

References

Validation & Comparative

Quinoxaline-5-Carboxylic Acid Analogs: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline scaffolds are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. This guide provides a comparative analysis of the structure-activity relationship (SAR) of quinoxaline-5-carboxylic acid analogs, with a primary focus on their antibacterial properties. The information presented herein is supported by experimental data from published studies to aid in the rational design of novel therapeutic agents.

Comparative Analysis of Antibacterial Activity

A key study by Srinivas et al. systematically investigated the antibacterial potential of a series of sixteen novel quinoxaline-5-carboxamide derivatives. These compounds were synthesized and evaluated against a panel of four bacterial strains: two Gram-positive (Staphylococcus aureus and Streptococcus pyogenes) and two Gram-negative (Escherichia coli and Pseudomonas aeruginosa). While specific minimum inhibitory concentration (MIC) values are not publicly available, the study provides a valuable qualitative summary of the structure-activity relationships.

The core structure of the synthesized analogs is based on a quinoxaline-5-carboxamide scaffold. The SAR exploration was conducted by introducing various substituents at the amide nitrogen. The qualitative antibacterial activity of these analogs is summarized in the table below.

Compound SeriesSubstituent at Amide NitrogenObserved Antibacterial Activity
5a-5p Phenyl, Substituted Phenyl (with Fluoro groups), Cyclic (e.g., Morpholine), and Aliphatic ChainsCompounds bearing fluoro-substituted phenyl rings, as well as those with cyclic and aliphatic chains, demonstrated excellent antibacterial activity. Other analogs in the series exhibited moderate activity.[1]

From this study, a clear SAR trend emerges, indicating that the nature of the substituent on the amide nitrogen of the quinoxaline-5-carboxamide core plays a crucial role in modulating the antibacterial potency. The enhanced activity associated with fluoro-substituted phenyl groups suggests that electronic properties and potential specific interactions of the fluorine atom are favorable for target binding. Furthermore, the high activity of analogs with cyclic and aliphatic chains points towards the importance of conformational flexibility and steric factors in the interaction with the bacterial target.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of SAR data. The following are detailed protocols for key experiments relevant to the evaluation of this compound analogs.

Synthesis of Quinoxaline-5-Carboxamide Analogs

The synthesis of the quinoxaline-5-carboxamide derivatives is a multi-step process starting from commercially available methyl 2,3-diamino benzoate.

Workflow for the Synthesis of Quinoxaline-5-Carboxamide Analogs:

cluster_synthesis Synthesis Workflow Start Methyl 2,3-diamino benzoate Step1 Reaction with Oxalic Acid Monohydrate Start->Step1 Intermediate1 Methyl 2,3-dioxo-1,2,3,4-tetrahydro quinoxaline-5-carboxylate Step1->Intermediate1 Step2 Chlorination with Thionyl Chloride Intermediate1->Step2 Intermediate2 Methyl 2,3-dichloroquinoxaline-5-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 2,3-Dichlorothis compound Step3->Intermediate3 Step4 Amidation with various amines Intermediate3->Step4 Final_Product Quinoxaline-5-carboxamide Analogs (5a-5p) Step4->Final_Product

Caption: Synthetic pathway for quinoxaline-5-carboxamide analogs.

  • Cyclization: The starting material, methyl 2,3-diamino benzoate, is reacted with oxalic acid monohydrate to form the cyclic intermediate, methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate.

  • Chlorination: The intermediate is then treated with a chlorinating agent, such as thionyl chloride, to yield methyl 2,3-dichloroquinoxaline-5-carboxylate.

  • Hydrolysis: The ester group is hydrolyzed to a carboxylic acid to produce 2,3-dichlorothis compound.

  • Amidation: Finally, the carboxylic acid is coupled with a variety of primary or secondary amines in the presence of a suitable coupling agent to afford the target quinoxaline-5-carboxamide analogs.

Antibacterial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (quinoxaline-5-carboxamide analogs)

  • Bacterial strains (E. coli, P. aeruginosa, S. aureus, S. pyogenes)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial culture medium

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (medium only)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compounds in the culture medium directly in the 96-well plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compounds. Include a positive control well (inoculum with a standard antibiotic) and a negative control well (inoculum with medium only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Potential Signaling Pathway Involvement in Anticancer Activity

While the primary focus of the highlighted study was on antibacterial activity, other quinoxaline derivatives have been extensively investigated for their anticancer properties. A common mechanism of action for many anticancer quinoxaline compounds is the inhibition of protein kinases involved in cancer cell proliferation and survival. One such critical pathway is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade. Inhibition of VEGFR-2 can block downstream pathways such as the PI3K/AKT/mTOR and MAPK pathways, which are crucial for angiogenesis, cell survival, and proliferation.

cluster_pathway Potential VEGFR-2 Signaling Pathway Inhibition Quinoxaline Quinoxaline Analog VEGFR2 VEGFR-2 Quinoxaline->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Angiogenesis Angiogenesis PKC->Angiogenesis AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by quinoxaline analogs.

This guide provides a foundational understanding of the SAR of this compound analogs, primarily focusing on their antibacterial activity. The provided experimental protocols and insights into potential signaling pathway interactions are intended to facilitate further research and development of this promising class of compounds for therapeutic applications.

References

Quinoxaline-5-Carboxylic Acid Derivatives: A Comparative Guide to In Vitro Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro anticancer performance of various Quinoxaline-5-carboxylic acid derivatives, supported by experimental data from recent studies. The information is intended to assist researchers in evaluating the potential of these compounds as anticancer agents.

Comparative Anticancer Activity

The in vitro cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following table summarizes the IC50 values for selected derivatives, showcasing their activity spectrum.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound VIIIc HCT116 (Colon)2.5[1]
MCF-7 (Breast)9[1]
HepG2 (Liver)Moderate Activity[1]
Compound XVa HCT116 (Colon)4.4[1]
MCF-7 (Breast)5.3[1]
Compound 4m A549 (Lung)9.32 ± 1.56[2][3]
Compound 4b A549 (Lung)11.98 ± 2.59[2][3]
Compound 18 MCF-7 (Breast)22.11 ± 13.3[4]
Compound 17 A549 (Lung)46.6 ± 7.41[4]
HCT-116 (Colon)48 ± 8.79[4]
Compound 8 MGC-803 (Gastric)1.49 ± 0.18[4]
HepG2 (Liver)5.27 ± 0.72[4]
A549 (Lung)6.91 ± 0.84[4]
HeLa (Cervical)6.38 ± 0.81[4]
T-24 (Bladder)4.49 ± 0.65[4]
Compound 5 HeLa (Cervical)0.126[4]
SMMC-7721 (Liver)0.071[4]
K562 (Leukemia)0.164[4]
Compound 19 MGC-803 (Gastric)9[4]
HeLa (Cervical)12.3[4]
NCI-H460 (Lung)13.3[4]
HepG2 (Liver)30.4[4]
SMMC-7721 (Liver)17.6[4]
T-24 (Bladder)27.5[4]
Compound 20 MGC-803 (Gastric)17.2[4]
HeLa (Cervical)12.3[4]
NCI-H460 (Lung)40.6[4]
HepG2 (Liver)46.8[4]
SMMC-7721 (Liver)95.4[4]
T-24 (Bladder)8.9[4]
Compound IV PC-3 (Prostate)2.11[5][6]
HepG2 (Liver)>10[6]
Compound III PC-3 (Prostate)4.11[5][6]
HepG2 (Liver)>10[6]
Compound 3b MCF-7 (Breast)1.85 ± 0.11[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 104 cells/well in 100 µL of complete culture medium.[8] The plate is incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the quinoxaline derivatives and incubated for an additional 24-72 hours.[9]

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.[8]

  • Formazan Solubilization: The culture medium containing MTT is removed, and 100-150 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm (or 590 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptotic cells.

  • Cell Treatment and Harvesting: Cells are treated with the quinoxaline derivatives for a specified time. Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.[10]

  • Cell Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) staining solutions are added to the cell suspension.[11]

  • Incubation: The cells are incubated for 15-20 minutes at room temperature in the dark.[12]

  • Flow Cytometry Analysis: After incubation, 400 µL of 1X binding buffer is added to each tube, and the samples are analyzed by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the compounds, harvested, and washed with PBS. The cells are then fixed by dropwise addition of ice-cold 70% ethanol while vortexing and incubated on ice for at least 30 minutes.[13][14]

  • RNAse Treatment: The fixed cells are centrifuged, washed with PBS, and treated with RNase A solution to ensure only DNA is stained.[13]

  • PI Staining: Propidium Iodide (PI) staining solution is added to the cell pellet, and the mixture is incubated at room temperature for 5-10 minutes.[13]

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][15]

Western Blot Analysis

This technique is used to detect specific proteins involved in apoptosis and cell cycle regulation.

  • Protein Extraction: Cells are treated with the quinoxaline derivatives, and total protein is extracted using a suitable lysis buffer (e.g., RIPA buffer).[16]

  • Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.

  • SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a nitrocellulose or PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for target proteins (e.g., Bcl-2, Bax, Caspase-3, Cyclin B1).[16] This is followed by incubation with a corresponding secondary antibody conjugated to an enzyme like HRP.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.[16]

Visualizations

Experimental Workflows

experimental_workflow_mtt cluster_prep Cell Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_read Data Acquisition seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Add Quinoxaline Derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add Solubilization Buffer incubate3->solubilize read Read Absorbance at 570nm solubilize->read

Caption: Workflow for determining cell viability using the MTT assay.

experimental_workflow_apoptosis cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Derivatives harvest Harvest Cells treat->harvest wash_pbs Wash with PBS harvest->wash_pbs resuspend Resuspend in Binding Buffer wash_pbs->resuspend add_stain Add Annexin V-FITC & PI resuspend->add_stain incubate Incubate 15-20 min add_stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for detecting apoptosis by Annexin V-FITC/PI staining.

experimental_workflow_cell_cycle cluster_prep Cell Preparation & Fixation cluster_stain Staining cluster_analysis Analysis treat Treat Cells with Derivatives harvest Harvest & Wash Cells treat->harvest fix Fix with Cold 70% Ethanol harvest->fix rnase Treat with RNase A fix->rnase add_pi Add Propidium Iodide rnase->add_pi incubate Incubate 5-10 min add_pi->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: Workflow for cell cycle analysis using Propidium Iodide staining.

Signaling Pathways

apoptosis_pathway cluster_stimulus Inducing Agent cluster_mitochondrial Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome Quinoxaline Quinoxaline Derivative Bcl2 Bcl-2 (Anti-apoptotic) Down-regulation Quinoxaline->Bcl2 inhibits Bax Bax (Pro-apoptotic) Up-regulation Quinoxaline->Bax activates Casp8 Caspase-8 Quinoxaline->Casp8 activates Mito Mitochondrial Membrane Potential Disruption Bcl2->Mito Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 (Initiator) CytoC->Casp9 activates Casp3 Caspase-3 (Effector) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis Casp8->Casp3 activates

Caption: Proposed apoptotic pathway induced by quinoxaline derivatives.

cell_cycle_arrest_pathway cluster_stimulus Inducing Agent cluster_regulation Cell Cycle Regulation cluster_outcome Cellular Outcome Quinoxaline Quinoxaline Derivative p21 p21 Up-regulation Quinoxaline->p21 induces CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Quinoxaline->CyclinB1_CDK1 inhibits p21->CyclinB1_CDK1 inhibits G2_M_Transition G2/M Transition CyclinB1_CDK1->G2_M_Transition promotes Arrest G2/M Phase Arrest G2_M_Transition->Arrest

References

Comparative analysis of Quinoxaline-5-carboxylic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Synthetic Methodologies

Quinoxaline-5-carboxylic acid is a pivotal building block in the development of novel therapeutic agents and functional materials. Its synthesis is a critical first step in the discovery pipeline, and the efficiency of this process can significantly impact the pace of research and development. This guide provides a comparative analysis of prominent methods for the synthesis of this compound, offering a detailed look at experimental protocols, quantitative data, and the underlying reaction pathways.

Method 1: Traditional Condensation Reaction

The classical and most widely employed method for the synthesis of quinoxaline derivatives is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. For the synthesis of this compound, this involves the reaction of 2,3-diaminobenzoic acid with glyoxal. This method is valued for its simplicity and the ready availability of starting materials.

Experimental Protocol:

A solution of 2,3-diaminobenzoic acid (1 mmol) in ethanol (10 mL) is prepared. To this solution, a 40% aqueous solution of glyoxal (1.1 mmol) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent such as ethanol or water to yield pure this compound.

Method 2: Catalyst-Free Green Synthesis

In a move towards more environmentally benign and efficient chemical processes, a catalyst-free approach for the synthesis of quinoxalines has been developed. This "green" method offers significant advantages by eliminating the need for a catalyst and often utilizing milder reaction conditions and shorter reaction times.

Experimental Protocol:

To a stirred solution of 2,3-diaminobenzoic acid (1 mmol) in methanol (5 mL), a 40% aqueous solution of glyoxal (1.1 mmol) is added at ambient temperature. The reaction is typically complete within one minute.[1] The product precipitates out of the solution and can be isolated by simple filtration, followed by washing with cold methanol and drying under vacuum. This method avoids the use of potentially toxic catalysts and significantly reduces reaction time and energy consumption.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions. This method can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.

Experimental Protocol:

A mixture of 2,3-diaminobenzoic acid (1 mmol) and a 40% aqueous solution of glyoxal (1.1 mmol) is placed in a microwave-safe vessel. The reaction is carried out in a microwave reactor at a controlled temperature (e.g., 100-120 °C) for a short duration, typically 5-10 minutes. After cooling, the product is isolated by filtration and can be purified by recrystallization. This method is highly efficient and suitable for rapid library synthesis.

Comparative Data

The following table summarizes the key quantitative data for the different synthesis methods of this compound, allowing for a direct comparison of their performance.

ParameterTraditional CondensationCatalyst-Free Green SynthesisMicrowave-Assisted Synthesis
Starting Materials 2,3-Diaminobenzoic acid, Glyoxal2,3-Diaminobenzoic acid, Glyoxal2,3-Diaminobenzoic acid, Glyoxal
Solvent EthanolMethanolSolvent-free or minimal solvent
Catalyst None (can be acid or base catalyzed)NoneNone
Reaction Temperature Room TemperatureAmbient Temperature100-120 °C
Reaction Time 2-4 hours~1 minute5-10 minutes
Typical Yield Moderate to HighHighHigh to Excellent
Purity of Crude Product GoodHighHigh
Work-up Procedure Solvent evaporation, recrystallizationFiltrationFiltration, recrystallization

Synthesis Pathways and Logical Relationships

The synthesis of this compound by these methods follows a common mechanistic pathway involving the condensation of the diamine with the dicarbonyl compound. The different methods primarily vary in the conditions used to drive this reaction to completion.

Synthesis_Pathways cluster_start Starting Materials cluster_methods Synthesis Methods cluster_product Product 2,3-Diaminobenzoic Acid 2,3-Diaminobenzoic Acid Traditional Condensation Traditional Condensation 2,3-Diaminobenzoic Acid->Traditional Condensation Catalyst-Free Green Synthesis Catalyst-Free Green Synthesis 2,3-Diaminobenzoic Acid->Catalyst-Free Green Synthesis Microwave-Assisted Synthesis Microwave-Assisted Synthesis 2,3-Diaminobenzoic Acid->Microwave-Assisted Synthesis Glyoxal Glyoxal Glyoxal->Traditional Condensation Glyoxal->Catalyst-Free Green Synthesis Glyoxal->Microwave-Assisted Synthesis This compound This compound Traditional Condensation->this compound 2-4 hours, RT Catalyst-Free Green Synthesis->this compound ~1 min, RT Microwave-Assisted Synthesis->this compound 5-10 min, 100-120°C

References

A Comparative Guide to Quinoxaline-5-carboxylic Acid and Other Heterocyclic Carboxylic Acids in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, heterocyclic carboxylic acids represent a cornerstone of pharmacophore design. Their ability to engage in crucial hydrogen bonding and electrostatic interactions makes them privileged scaffolds for targeting a wide array of biological macromolecules. This guide provides a detailed comparison of Quinoxaline-5-carboxylic acid against other prominent heterocyclic carboxylic acids, offering insights into their relative performance in drug design through a compilation of experimental data, detailed protocols, and pathway visualizations.

Physicochemical Properties: A Foundation for Drug Action

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are fundamental determinants of its pharmacokinetic and pharmacodynamic behavior. These parameters influence a drug's absorption, distribution, metabolism, excretion (ADME), and its ability to bind to its target. The following table summarizes the key physicochemical properties of this compound and a selection of other commonly employed heterocyclic carboxylic acids.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )pKalogP
This compound C₉H₆N₂O₂174.16~3-4 (Predicted)~1.5 (Predicted)
Indole-2-carboxylic acid C₉H₇NO₂161.164.44[1]2.31[2]
Benzofuran-2-carboxylic acid C₉H₆O₃162.14~3.5-4 (Predicted)2.13[3]
Quinoline-2-carboxylic acid C₁₀H₇NO₂173.17~13.4 (enolic)[3]2.17[3]
Nicotinic Acid (Niacin) C₆H₅NO₂123.114.85[4]0.36[5]
Isonicotinic Acid C₆H₅NO₂123.114.96[6]0.28 (Predicted)[7]
Picolinic Acid C₆H₅NO₂123.115.4[8]0.72[9][10]

Note: Predicted values are based on computational models and may vary from experimental data.

Biological Activity: A Comparative Look at Inhibitory Potential

The true measure of a scaffold's utility in drug design lies in its biological activity. The following table presents a snapshot of the inhibitory concentrations (IC₅₀) of derivatives of these heterocyclic carboxylic acids against various biological targets, showcasing their potential in different therapeutic areas. It is important to note that these are examples and direct comparison of the parent compounds is often not available in literature; the activity is highly dependent on the specific substitutions on the core scaffold.

Heterocyclic Acid DerivativeTargetIC₅₀ (µM)Therapeutic Area
Quinoxaline-5-carboxamide derivatives E. coli, S. aureus- (Excellent activity)[11]Antibacterial
Indole-2-carboxylic acid derivative (20a) HIV-1 Integrase0.13[12]Antiviral
Indole-2-carboxylic acid derivative (9o-1) IDO1 / TDO1.17 / 1.55[13]Cancer Immunotherapy
Benzofuran-2-carboxylic acid derivatives Pim-1 KinasePotent InhibitionAnticancer
Quinoline-2-carboxylic acid aryl ester PC3 (Prostate Cancer) cell line26 µg/mLAnticancer
Nicotinic acid GPR109A- (Agonist)Dyslipidemia
Isonicotinic acid hydrazide (Isoniazid) Mycobacterium tuberculosis- (Prodrug)Antitubercular
Picolinic acid derivative (Verubecestat) BACE20.00038Alzheimer's Disease

ADME-Tox Profile: Predicting In Vivo Performance

A successful drug candidate must not only be potent but also possess favorable absorption, distribution, metabolism, and excretion (ADME) properties, along with an acceptable toxicity profile. This section provides a qualitative summary of the ADME and toxicity characteristics of the selected heterocyclic carboxylic acids.

CompoundAbsorptionDistributionMetabolismExcretionToxicity Profile
This compound Data not readily availableData not readily availableExpected to undergo typical carboxylic acid metabolismData not readily availableLimited data; derivatives show antibacterial activity[11]
Indole-2-carboxylic acid Orally bioavailable derivatives have been developed.[14]Derivatives designed for CNS penetration (logBB predicted).[14]Metabolically stable derivatives have been synthesized.[15]Renal and fecal excretion of metabolites.Low toxicity observed for some derivatives at high concentrations.[15][16]
Benzofuran-2-carboxylic acid Orally active derivatives have been reported.Data not readily availableSubject to hepatic metabolism.Primarily renal excretion.May cause skin, eye, and respiratory irritation.[11][17]
Quinoline-2-carboxylic acid Orally bioavailable derivatives have been synthesized.Data not readily availableMetabolized in the liver.Renal excretion.Some derivatives exhibit cytotoxicity against cancer cell lines.
Nicotinic Acid (Niacin) Rapidly absorbed from the stomach and small intestine.[18]Widely distributed to tissues.Metabolized in the liver to N-methylnicotinamide and other metabolites.[18]Primarily renal excretion of metabolites.[18]Can cause skin flushing, and in high doses, liver damage.[19][20]
Isonicotinic Acid Well absorbed orally.Distributed throughout the body.Metabolized from its active form, isoniazid, to various metabolites including acetylisoniazid.[4][21]Primarily renal excretion of metabolites.[4]Moderate toxicity; can cause irritation to the respiratory system and skin.[22]
Picolinic Acid Readily absorbed.Data not readily availableMetabolite of tryptophan.Renal excretion.Harmful if swallowed; causes skin and eye irritation.[23]

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for key experiments commonly used in the evaluation of these compounds.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.

Methodology:

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of a lipid (e.g., 2% lecithin in dodecane) to form an artificial membrane.[16][24]

  • Compound Preparation: Test compounds are dissolved in a buffer solution (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[25]

  • Assay Setup: The acceptor plate is filled with buffer. The donor plate, containing the test compounds, is placed on top of the acceptor plate.[16]

  • Incubation: The "sandwich" plate is incubated at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[16][24]

  • Quantification: After incubation, the concentrations of the compound in both the donor and acceptor wells are determined using LC-MS/MS or UV-Vis spectroscopy.[16]

  • Permeability Calculation: The effective permeability (Pe) is calculated using the following equation: Pe = (-ln(1 - [C]acceptor / [C]equilibrium)) * (Vdonor * Vacceptor) / ((Vdonor + Vacceptor) * Area * Time) where [C] is concentration, V is volume, Area is the surface area of the membrane, and Time is the incubation time.

Caco-2 Permeability Assay

This cell-based assay provides a more biologically relevant model of human intestinal absorption, including both passive diffusion and active transport.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to form a differentiated monolayer with tight junctions.[26]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).[26]

  • Transport Studies (Apical to Basolateral - A to B): The test compound is added to the apical (upper) chamber, and samples are taken from the basolateral (lower) chamber at various time points.

  • Transport Studies (Basolateral to Apical - B to A): To assess efflux, the test compound is added to the basolateral chamber, and samples are taken from the apical chamber.

  • Quantification: Compound concentrations in the collected samples are analyzed by LC-MS/MS.

  • Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated using the formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.[26]

Metabolic Stability Assay using Liver Microsomes

This in vitro assay is used to determine the susceptibility of a compound to metabolism by hepatic enzymes, primarily cytochrome P450s.

Methodology:

  • Reagent Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). A solution containing the NADPH-regenerating system is also prepared.[9][22]

  • Incubation: The test compound (typically at 1 µM) is pre-incubated with the liver microsomes at 37°C. The metabolic reaction is initiated by the addition of the NADPH-regenerating system.[9]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate proteins, and the supernatant is collected for analysis.

  • Quantification: The concentration of the remaining parent compound is determined by LC-MS/MS.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t₁/₂) and intrinsic clearance (Clint) are then calculated.

Signaling Pathway and Experimental Workflow Visualizations

To further aid in the understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

G Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare serial dilutions of test compound mix Mix compound, target, and substrate in microplate wells prep_compound->mix prep_target Prepare target enzyme/receptor solution prep_target->mix prep_substrate Prepare fluorescently labeled substrate prep_substrate->mix incubate Incubate at controlled temperature mix->incubate read Measure fluorescence polarization incubate->read plot Plot % inhibition vs. log[compound] read->plot calculate Calculate IC50 using non-linear regression plot->calculate

Workflow for IC50 Determination

G NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 recruits IRAKs IRAKs MyD88->IRAKs activates TRAF6 TRAF6 IRAKs->TRAF6 activates TAK1 TAK1 TRAF6->TAK1 activates IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex phosphorylates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Gene_expression Pro-inflammatory Gene Expression

NF-κB Signaling Pathway

G T-Cell Receptor (TCR) Signaling Pathway TCR TCR CD3 CD3 Lck Lck CD3->Lck recruits ZAP70 ZAP-70 CD3->ZAP70 recruits & activates pMHC pMHC pMHC->TCR binds Lck->CD3 phosphorylates ITAMs LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC activation DAG->PKC

References

In vivo efficacy studies of Quinoxaline-5-carboxylic acid-based compounds

Author: BenchChem Technical Support Team. Date: December 2025

Quinoxaline-5-carboxylic acid and its derivatives are emerging as a versatile scaffold in drug discovery, demonstrating a wide range of pharmacological activities. This guide provides a comparative analysis of the in vivo efficacy of these compounds across different therapeutic areas, with a focus on otoprotection, anticonvulsant effects, and anticancer potential. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Otoprotective Effects of this compound (Qx28)

Recent studies have identified this compound, designated as Qx28, as a potent agent for protecting against hearing loss induced by aminoglycoside antibiotics and cisplatin.[1] In vivo studies have demonstrated its superior efficacy and potency compared to the parent quinoxaline compound.

CompoundAnimal ModelOtotoxic AgentDosageEfficacyReference
Qx28 (this compound) Zebrafish (larvae)NeomycinNot specifiedRobust hair cell protection[1]
Qx28 (this compound) Zebrafish (larvae)GentamicinNot specifiedRobust hair cell protection[1]
Qx28 (this compound) Mouse (cochlear explants)AminoglycosidesNot specifiedRobust hair cell protection[1]
Qx28 (this compound) Mouse (cochlear explants)CisplatinNot specifiedRobust hair cell protection[1]
Quinoxaline (parent compound) Zebrafish (larvae)Aminoglycosides100,000x higher than Qx28Less efficacious than Qx28[1]

Zebrafish Model for Ototoxicity:

  • Animal Model: Zebrafish larvae were utilized to screen a library of 68 quinoxaline derivatives.

  • Ototoxicity Induction: Hair cell damage was induced using aminoglycosides (neomycin or gentamicin) or cisplatin.

  • Treatment: Larvae were treated with various concentrations of quinoxaline derivatives, including Qx28.

  • Efficacy Assessment: The level of hair cell protection was assessed, likely through imaging techniques to quantify surviving hair cells.

Mouse Cochlear Explant Model:

  • Model: Cochlear explants from mice were used for ex vivo analysis.

  • Ototoxicity Induction: The explants were exposed to aminoglycosides or cisplatin to induce hair cell damage.

  • Treatment: Explants were co-treated with Qx28.

  • Efficacy Assessment: The protective effect of Qx28 was determined by evaluating the survival of hair cells in the explants.

In vivo studies in zebrafish larvae and in vitro studies in mouse embryonic fibroblasts have shown that Qx28 exerts its otoprotective effects by inhibiting the canonical NF-κB signaling pathway.[1] This pathway is a known mediator of inflammation and apoptosis in response to cellular stress, such as that induced by ototoxic drugs.

NF_kappaB_Pathway Ototoxic_Stress Ototoxic Stress (e.g., Aminoglycosides, Cisplatin) IKK_Complex IKK Complex Ototoxic_Stress->IKK_Complex IkB IκB IKK_Complex->IkB Phosphorylates NF_kB NF-κB (p65/p50) IkB->NF_kB Nucleus Nucleus NF_kB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory & Apoptotic Genes Nucleus->Inflammatory_Genes Activates Transcription Hair_Cell_Damage Hair Cell Damage Inflammatory_Genes->Hair_Cell_Damage Qx28 Qx28 (this compound) Qx28->IKK_Complex Inhibits

Caption: NF-κB signaling pathway in ototoxicity and its inhibition by Qx28.

Anticonvulsant Activity of Quinoxaline Derivatives

A study on novel synthetic quinoxalines identified several compounds with significant anticonvulsant effects in a pentylenetetrazol (PTZ)-induced seizure model in mice.[2]

CompoundAnimal ModelSeizure ModelED₅₀ (mg/kg)Reference
Compound 24 MousePTZ-induced37.50[2]
Compound 28 MousePTZ-induced23.02[2]
Compound 32 MousePTZ-induced29.16[2]
Compound 33 MousePTZ-induced23.86[2]
Perampanel (Reference) MousePTZ-inducedNot specified[2]

Note: The structures of compounds 24, 28, 32, and 33 are not this compound but are derivatives of the core quinoxaline scaffold.

Pentylenetetrazol (PTZ)-Induced Seizure Model:

  • Animal Model: Mice are commonly used for this acute seizure model.

  • Treatment: The test compounds (quinoxaline derivatives) are administered to the animals, typically via intraperitoneal injection, at various doses.

  • Seizure Induction: After a set period, a convulsant dose of pentylenetetrazol is administered.

  • Efficacy Assessment: The animals are observed for the onset and severity of seizures. The dose of the compound that protects 50% of the animals from seizures (ED₅₀) is then calculated.

Docking studies for the active anticonvulsant quinoxaline derivatives suggest that their mechanism of action involves the antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[2] AMPA receptors are key mediators of excitatory neurotransmission in the brain, and their inhibition can reduce neuronal hyperexcitability associated with seizures.

Experimental_Workflow_Anticonvulsant Start Start: Synthesize Quinoxaline Derivatives Animal_Model Administer to Mice Start->Animal_Model Docking Perform In Silico Docking (AMPA Receptor) Start->Docking PTZ_Injection Inject Pentylenetetrazol (PTZ) Animal_Model->PTZ_Injection Observation Observe for Seizures PTZ_Injection->Observation Data_Analysis Calculate ED₅₀ Observation->Data_Analysis Conclusion Identify Lead Candidates Data_Analysis->Conclusion Docking->Conclusion

Caption: Workflow for in vivo anticonvulsant screening of quinoxaline derivatives.

Anticancer Potential of Quinoxaline Derivatives

The quinoxaline scaffold is a prominent feature in the development of anticancer agents, with numerous derivatives exhibiting cytotoxic activity against various cancer cell lines.[3][4][5][6][7] While extensive in vivo efficacy data for this compound in cancer models is still emerging, the broader class of compounds has shown promise in preclinical studies.

Several studies have reported the in vitro anticancer activity of various quinoxaline derivatives against a panel of human cancer cell lines.

Compound SeriesCell LinesKey FindingsReference
Quinoxaline-bisarylurea derivatives HCT116, HepG2, MCF-7Compounds VIId, VIIIa, VIIIc, VIIIe, and XVa showed promising activity.[3]
1,3-diphenylurea-quinoxaline compounds MGC-803, HeLa, NCI-H460, HepG2, SMMC-7721, T-24, HL-7702Compounds 19 and 20 were the most active derivatives.[6]
Bromo-substituted quinoxalines A549 (non-small-cell lung cancer)Compound 4m (IC₅₀ = 9.32 ± 1.56 μM) induced apoptosis.[7]

The anticancer effects of quinoxaline derivatives are attributed to various mechanisms, including:

  • Enzyme Inhibition: Inhibition of key kinases involved in cancer cell proliferation and survival, such as VEGFR-2 and EGFR.[3][5]

  • Apoptosis Induction: Triggering programmed cell death in cancer cells through mitochondrial and caspase-dependent pathways.[7]

  • Tubulin Polymerization Inhibition: Disrupting the formation of microtubules, which are essential for cell division.[6]

Further in vivo studies are necessary to translate the in vitro anticancer activity of this compound and its analogs into effective therapeutic agents. The existing data, however, strongly supports the continued exploration of this compound class in oncology drug development.

References

A Spectroscopic Comparison of Quinoxaline-5-carboxylic Acid and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of quinoxaline-5-carboxylic acid with its essential precursors, 2,3-diaminobenzoic acid and glyoxal. The data presented is intended to aid researchers in the identification, characterization, and quality control of these compounds during the synthesis and development of novel quinoxaline-based therapeutic agents. Quinoxaline derivatives are a significant class of heterocyclic compounds that form the core structure of various pharmacologically active agents, exhibiting a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data obtained for this compound and its precursors.

Spectroscopic TechniqueThis compound2,3-Diaminobenzoic AcidGlyoxal
UV-Vis (λmax) ~322 nm, ~337 nm, ~360 nm (in water, assigned to π-π* transitions)[1]Not explicitly found, but aminobenzoic acids typically show absorptions around 226 nm and 272 nm.[2]250–526 nm (in gas phase, highly structured)[3]; In aqueous solution, the UV-Vis absorption is suppressed due to hydration.[4]
FT-IR (cm⁻¹) Aromatic C-H stretch: ~3100-3000, C=O stretch (carboxylic acid): ~1700-1680, C=N stretch: ~1630-1600, C-N stretch: ~1150-1130.[5]N-H stretch (amine): ~3500-3300, C=O stretch (carboxylic acid): ~1700-1680, Aromatic C=C stretch: ~1600-1450, C-N stretch: ~1340-1250.C=O stretch: ~1731 (gas phase), C-H stretch: ~2835 (gas phase).[6] In aqueous solution, bands at 3600–3000 (O-H stretch of dihydrate) and 1200–900 (C-O stretch of dihydrate) are prominent.[6]
¹H NMR (δ, ppm) Aromatic protons typically appear in the range of 7.5-9.5 ppm.[7] Specific assignments for the 5-carboxylic acid derivative were not found.7.09 (dd, 1H), 6.67 (dd, 1H), 6.34 (dd, 2H), 6.32 (br s, 4H, NH₂). (in DMSO-d₆)Not applicable for standard solution-state NMR due to rapid hydration and polymerization.
¹³C NMR (δ, ppm) Quaternary carbons of the quinoxaline ring are key identifiers.[8] Specific shifts for the 5-carboxylic acid derivative were not found.170.5 (C=O), 139.6, 135.6, 119.4, 117.0, 114.9, 110.3. (in DMSO-d₆)Not applicable for standard solution-state NMR.

Experimental Protocols

Synthesis of this compound

The synthesis of quinoxaline derivatives, such as this compound, is typically achieved through the condensation reaction of an o-phenylenediamine derivative with a 1,2-dicarbonyl compound.[9][10]

Materials:

  • 2,3-Diaminobenzoic acid (1 mmol)

  • Glyoxal (1 mmol, typically as a 40% aqueous solution)

  • Methanol or Ethanol

  • Acetic acid (catalytic amount, optional)

Procedure:

  • Dissolve 2,3-diaminobenzoic acid (1 mmol) in methanol or ethanol.

  • To the stirred solution, add glyoxal (1 mmol).

  • A catalytic amount of acetic acid can be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or gently heated under reflux for a period ranging from one minute to several hours, depending on the specific substrates and conditions.[11]

  • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water).

  • Analysis: Record the absorption spectrum over a wavelength range of 200-800 nm using a double-beam UV-Vis spectrophotometer. The solvent used should be employed as the blank.

FT-IR Spectroscopy:

  • Sample Preparation: Samples can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Analysis: Record the infrared spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

NMR Spectroscopy:

  • Sample Preparation: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.[7] For quinoxaline derivatives, chemical shifts of protons on the quinoxaline core are typically found in the aromatic region (δ 7.5-9.5 ppm).[7]

Synthetic Pathway and Experimental Workflow

The following diagrams illustrate the synthetic pathway for this compound and a general workflow for its spectroscopic characterization.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Precursor1 2,3-Diaminobenzoic Acid Reaction Condensation Precursor1->Reaction Precursor2 Glyoxal Precursor2->Reaction Product This compound Reaction->Product Methanol/ Ethanol

Caption: Synthetic pathway of this compound.

Experimental_Workflow Start Synthesized Product Purification Purification (Recrystallization) Start->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis FTIR FT-IR Spectroscopy Purification->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Characterization Structural Characterization and Purity Assessment UV_Vis->Characterization FTIR->Characterization NMR->Characterization

Caption: General experimental workflow for spectroscopic analysis.

References

Benchmarking the performance of new Quinoxaline-5-carboxylic acid synthesis catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of quinoxaline-5-carboxylic acid and its derivatives is a critical step in the discovery of novel therapeutic agents. This guide provides an objective comparison of catalytic performance for this synthesis, with a focus on emerging methodologies and supporting experimental data.

The traditional synthesis of quinoxalines involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. In the case of this compound, the starting diamine is 3,4-diaminobenzoic acid. The electron-withdrawing nature of the carboxylic acid group on the diamine can influence the reactivity of the starting material, making the choice of an appropriate catalytic system crucial for achieving high yields and minimizing reaction times. This guide benchmarks the performance of various catalytic approaches, including a catalyst-free hydrothermal method, and provides detailed experimental protocols for key methodologies.

Performance Benchmark of Synthetic Methodologies

The following tables summarize the performance of different synthetic strategies for quinoxaline-carboxylic acids and related derivatives. Direct comparison should be approached with caution, as substrate scope and reaction conditions vary between studies.

Table 1: Synthesis of 2,3-Diarylquinoxaline-6-carboxylic Acid from 3,4-Diaminobenzoic Acid

Catalyst1,2-Dicarbonyl CompoundSolventTemperature (°C)Time (min)Yield (%)Reference
None (Hydrothermal)4,4'-DimethoxybenzilWater2301075[1][2]
None (Hydrothermal)4,4'-DimethoxybenzilWater2003072[1][2]
None (Hydrothermal)BenzilWater2301085[1][2]
None (Hydrothermal)4,4'-DichlorobenzilWater2301078[1][2]

Note: A significant side product in the hydrothermal synthesis of quinoxaline-6-carboxylic acid from 3,4-diaminobenzoic acid is the decarboxylated quinoxaline. The yields reported are for the desired carboxylic acid product.

Table 2: Performance of Various Catalysts in the Synthesis of Quinoxaline Derivatives from Substituted o-Phenylenediamines

While specific comparative data for catalysts in the synthesis of this compound is limited, the following table provides a benchmark for the performance of various catalysts in the synthesis of other quinoxaline derivatives, offering insights into their potential applicability.

CatalystDiamine1,2-Dicarbonyl CompoundSolventTemperatureTimeYield (%)Reference
Alumina-Supported Heteropolyoxometalate (AlCuMoVP)o-PhenylenediamineBenzilTolueneRoom Temp.2 h92[3]
Camphorsulfonic Acid (20 mol%)o-PhenylenediamineBenzilEthanolRoom Temp.2 h98
CrCl₂·6H₂O (0.01 g)o-PhenylenediamineAcenaphthoquinoneEthanolRoom Temp.14 min90
PbBr₂ (0.01 g)4-Methyl-1,2-phenylenediamineBenzilEthanolRoom Temp.38 min93
CuSO₄·5H₂O (0.01 g)o-PhenylenediaminePhenanthrenequinoneEthanolRoom Temp.25 min92
Natural Phosphateo-PhenylenediamineBenzilMethanolRoom Temp.1-45 min92-99
Catalyst-Freeo-PhenylenediamineGlyoxalMethanolRoom Temp.1 min93

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate reproducibility and further investigation.

Catalyst-Free Hydrothermal Synthesis of 2,3-bis(4-methoxyphenyl)quinoxaline-6-carboxylic acid[1][2]

Materials:

  • 3,4-Diaminobenzoic acid

  • 4,4'-Dimethoxybenzil

  • Deionized water

Procedure:

  • A mixture of 3,4-diaminobenzoic acid (1.0 mmol) and 4,4'-dimethoxybenzil (1.0 mmol) is suspended in deionized water (5 mL) within a glass vial.

  • The vial is sealed with a PTFE septum and an aluminum cap.

  • The reaction vessel is placed in a preheated oven at 230 °C and heated for 10 minutes.

  • After cooling to room temperature, the solid product is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

General Procedure for Catalyst Screening in Quinoxaline Synthesis[3]

Materials:

  • Substituted o-phenylenediamine (e.g., 3,4-diaminobenzoic acid) (1 mmol)

  • 1,2-Dicarbonyl compound (1 mmol)

  • Selected catalyst (e.g., AlCuMoVP, 0.1 g)

  • Solvent (e.g., Toluene, 8 mL)

  • Anhydrous sodium sulfate

Procedure:

  • To a mixture of the o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in the chosen solvent (8 mL), add the catalyst.

  • Stir the mixture at the desired temperature (e.g., room temperature or reflux).

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, if using a heterogeneous catalyst, separate it by filtration.

  • Dry the filtrate over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure.

  • The crude product is then purified, typically by recrystallization from ethanol, to obtain the pure quinoxaline derivative.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) illustrate key processes in the synthesis and evaluation of this compound catalysts.

G General Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions 3,4-Diaminobenzoic Acid 3,4-Diaminobenzoic Acid Reaction Condensation 3,4-Diaminobenzoic Acid->Reaction + 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound 1,2-Dicarbonyl Compound->Reaction + Catalyst Catalyst Catalyst->Reaction Solvent Solvent Solvent->Reaction Temperature Temperature Temperature->Reaction Product This compound Side_Product Decarboxylated Quinoxaline (potential side product) Reaction->Product Reaction->Side_Product

Caption: General reaction scheme for the synthesis of this compound.

G Experimental Workflow for Catalyst Screening Start Start Mix_Reactants Mix 3,4-Diaminobenzoic Acid and 1,2-Dicarbonyl Compound Start->Mix_Reactants Add_Solvent Add Solvent Mix_Reactants->Add_Solvent Add_Catalyst Add Catalyst Add_Solvent->Add_Catalyst Set_Conditions Set Temperature and Stir Add_Catalyst->Set_Conditions Monitor_Reaction Monitor by TLC Set_Conditions->Monitor_Reaction Reaction_Complete Reaction Complete? Monitor_Reaction->Reaction_Complete Reaction_Complete->Monitor_Reaction No Workup Reaction Workup (e.g., Filtration, Extraction) Reaction_Complete->Workup Yes Purification Purify Product (e.g., Recrystallization) Workup->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A typical experimental workflow for screening new catalysts.

G Proposed Decarboxylation Pathway Start 3,4-Diaminobenzoic Acid Intermediate This compound (Desired Product) Start->Intermediate Condensation with 1,2-dicarbonyl Decarboxylation Decarboxylation (e.g., under high temperature) Intermediate->Decarboxylation Side_Product Quinoxaline (Decarboxylated Side Product) Decarboxylation->Side_Product

Caption: Potential decarboxylation side reaction in the synthesis.

References

Safety Operating Guide

Proper Disposal of Quinoxaline-5-Carboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, waste generated from quinoxaline-5-carboxylic acid is classified as hazardous.[1] It is imperative to adhere to local, state, and national regulations for chemical waste disposal and to consult with your institution's Environmental Health & Safety (EHS) department for specific guidance.

This document provides a detailed protocol for the safe handling and disposal of this compound, designed for researchers, scientists, and professionals in drug development. The following procedures are based on established safety data for this compound and general best practices for chemical waste management.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1]

Signal Word: Warning[1]

Hazard Statements:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

Before beginning any work with this compound, ensure that you are familiar with the information provided in the Safety Data Sheet (SDS) and have the necessary personal protective equipment (PPE) readily available.

Exposure Control Personal Protective Equipment (PPE) Engineering Controls
Eye/Face Protection Goggles compliant with European Standard EN 166 or OSHA 29 CFR 1910.133.[2]Ensure eyewash stations and safety showers are in close proximity to the workstation.[1][2]
Hand Protection Protective gloves.[1]
Skin and Body Protection Long-sleeved clothing.[1]
Respiratory Protection Not required under normal laboratory use with adequate ventilation. For large-scale use or in emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is necessary.[1]Maintain adequate ventilation in the work area.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., weighing paper, pipette tips), and personal protective equipment, in a designated and compatible waste container.

    • Ensure the waste container is made of a material that is resistant to carboxylic acids.[3]

    • Do not mix this compound waste with other incompatible waste streams. It is crucial to segregate acids from bases, oxidizers, and other reactive chemicals.[3][4]

  • Container Labeling:

    • Clearly label the waste container with "HAZARDOUS WASTE" and the full chemical name: "this compound".[4]

    • Include the approximate concentration and quantity of the waste.

    • Ensure the label is legible and securely attached to the container.

  • Storage of Waste:

    • Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic.[4]

    • The storage area should be cool, dry, and well-ventilated.[5][6]

    • Keep the waste container tightly closed except when adding more waste.[3][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.

    • Provide the EHS department or contractor with a complete and accurate description of the waste, including its composition and any other contaminants.

Spill and Emergency Procedures

In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.

  • Immediate Response:

    • Evacuate non-essential personnel from the immediate area.

    • If the spill is significant or if you feel unwell, call for emergency assistance.[1]

    • For skin contact, immediately wash the affected area with plenty of soap and water.[1]

    • For eye contact, rinse immediately with plenty of water for at least 15 minutes, including under the eyelids, and seek medical attention.[1]

    • If inhaled, move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[1]

  • Containment and Cleanup:

    • For small, manageable spills, wear the appropriate PPE as outlined in the table above.

    • Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[5]

    • For larger spills, alert your EHS department or emergency response team for assistance.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_pure Is the waste pure or mixed with other chemicals? start->is_pure collect_pure Collect in a dedicated, labeled hazardous waste container for acidic organic compounds. is_pure->collect_pure Pure collect_mixed Consult SDS of all components to ensure compatibility. Collect in a labeled hazardous waste container, listing all constituents. is_pure->collect_mixed Mixed storage Store the sealed container in a designated Satellite Accumulation Area. collect_pure->storage collect_mixed->storage disposal_request Contact Environmental Health & Safety (EHS) or a licensed waste disposal contractor for pickup. storage->disposal_request end Proper Disposal Complete disposal_request->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistics for Handling Quinoxaline-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Quinoxaline-5-carboxylic acid, presented to build deep trust and provide value beyond the product itself.

Chemical Identifier:

  • CAS Number: 6924-66-9[1]

  • Molecular Formula: C9H6N2O2[1][2]

  • Molecular Weight: 174.16[1][2]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Adherence to proper PPE protocols is the first line of defense against accidental exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationPurposeProtection Level
Eye Protection Goggles (European standard - EN 166)Protects eyes from splashes and airborne particles.[2]Primary
Hand Protection Protective gloves (Nitrile or Neoprene recommended)Provides a barrier against direct skin contact.[2] Inspect for degradation or punctures before use.Primary
Body Protection Long-sleeved clothing, Laboratory CoatProtects skin and personal clothing from contamination.[2]Primary
Respiratory Protection Not required under normal use with adequate ventilation. For large-scale use or emergencies, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[2]Prevents inhalation of dust particles.Task-Dependent

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

1. Preparation:

  • Donning PPE: Before handling, put on a laboratory coat, appropriate gloves, and safety goggles.[2]

  • Work Area: Conduct all work in a well-ventilated area.[2] Ensure that eyewash stations and safety showers are located close to the workstation.[2]

2. Handling:

  • General Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[3] Wash hands thoroughly after handling.[2][4]

  • Weighing and Transferring: Handle as a solid powder. Avoid creating dust. Use a chemical fume hood for these operations if possible.

  • Preparing Solutions: When dissolving, slowly add the solid to the solvent to prevent splashing.

3. Storage:

  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[2] The recommended storage temperature is between 0-8°C.[1]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[3][5]

Emergency and First Aid Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

Exposure RouteFirst Aid Measures
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes.[2][6] If skin irritation persists, seek medical attention.[2]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] Get medical attention.[2]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[3] Get medical attention if symptoms occur.[2]
Ingestion Clean mouth with water and drink plenty of water afterwards.[2] Get medical attention if symptoms occur.[2]

In Case of a Spill: For minor spills, sweep up the solid material and shovel it into a suitable container for disposal.[2][4] Avoid generating dust.[4] Ensure adequate ventilation. For major spills, clear the area and control personal contact with the substance by using appropriate protective equipment.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

  • Waste Classification: Waste from residues or unused product is classified as hazardous.[2]

  • Disposal Method: Dispose of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[2] Do not release into the environment.

  • Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[2]

  • General Guidance: All solid waste (e.g., contaminated gloves, weighing paper) and liquid waste containing this compound must be collected in a clearly labeled hazardous waste container.[7] Do not pour waste down the drain.[8]

Workflow for Handling this compound

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_storage 3. Storage cluster_disposal 4. Disposal prep_ppe Don PPE: Lab Coat, Gloves, Goggles prep_area Prepare Well-Ventilated Work Area prep_ppe->prep_area Proceed to handle_weigh Weighing and Transferring (Avoid Dust) prep_area->handle_weigh Begin Work handle_solution Solution Preparation (Add Solid to Solvent) handle_weigh->handle_solution storage_conditions Store in Cool, Dry, Well-Ventilated Place handle_solution->storage_conditions After Use dispose_waste Collect in Labeled Hazardous Waste Container handle_solution->dispose_waste Generate Waste dispose_contact Contact Environmental Health & Safety dispose_waste->dispose_contact

Caption: A step-by-step workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Quinoxaline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Quinoxaline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.